1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-8-7(9(13)14)6-10-11(8)4-5-12/h6,12H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZGZBNTANNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and drug development.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, making them a cornerstone in the design of novel therapeutic agents.[2][3][4][5] This document delineates a robust and logical three-stage synthetic strategy, beginning with the construction of the core pyrazole scaffold, followed by a regioselective N-alkylation, and concluding with the final saponification to yield the target carboxylic acid. The causality behind the selection of reagents, reaction conditions, and purification strategies is explained to provide researchers with a framework that is not only procedural but also foundational.
Strategic Overview: Retrosynthetic Analysis
The design of an efficient synthetic route begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis for this compound (1) identifies three key bond disconnections that simplify the structure into readily available starting materials.
-
C(O)-OH Bond (Hydrolysis): The final carboxylic acid moiety can be accessed via the hydrolysis of a more stable ester precursor, such as an ethyl ester (Target 3 ). This strategy protects the acidic functionality during the preceding synthetic steps.[6][7][8]
-
N-CH₂ Bond (N-Alkylation): The N1-substituted 2-hydroxyethyl group is retrosynthetically disconnected to reveal a core pyrazole ester (Target 2 ) and a suitable two-carbon electrophile (e.g., 2-bromoethanol). This step's success hinges on achieving high regioselectivity.[9][10][11]
-
Pyrazole Ring (Cyclization): The 5-propyl-1H-pyrazole-4-carboxylate core (Target 2 ) can be constructed via the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[12][13] The required precursor is identified as a formylated β-ketoester, derivable from ethyl 3-oxohexanoate and a formylating agent.
This analysis leads to a convergent and logical forward synthesis, as illustrated below.
Figure 1: Retrosynthetic analysis of the target molecule.
Stage 1: Synthesis of the Core Intermediate: Ethyl 5-propyl-1H-pyrazole-4-carboxylate (2)
Principle: The formation of the pyrazole-4-carboxylate scaffold is achieved through a two-step sequence. First, a Claisen condensation between ethyl 3-oxohexanoate and ethyl formate generates the key 1,3-dicarbonyl equivalent in situ. This is followed by a Knorr-type cyclocondensation with hydrazine, which proceeds with high efficiency due to the formation of a stable aromatic ring.[12]
Detailed Experimental Protocol: Stage 1
Step 1a: Synthesis of Sodium salt of Ethyl 2-formyl-3-oxohexanoate
-
Inert Atmosphere: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to anhydrous ethanol (approx. 3 mL per gram of sodium) under nitrogen.
-
Initial Reaction: To the cooled sodium ethoxide solution, add ethyl 3-oxohexanoate (1.0 eq.).
-
Claisen Condensation: Add ethyl formate (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C with an ice bath.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a thick precipitate indicates the formation of the sodium salt of the formylated intermediate.
-
Isolation (Optional): The intermediate salt can be isolated by filtration, washing with cold diethyl ether, and drying under vacuum, or used directly in the next step.
Step 1b: Cyclization to form Ethyl 5-propyl-1H-pyrazole-4-carboxylate (2)
-
Reaction Setup: Suspend the sodium salt from Step 1a in glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the stirred suspension. An exothermic reaction is typically observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture onto crushed ice. The crude product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrazole core (2).
Causality and Field Insights: The use of sodium ethoxide as a base in Step 1a is critical for deprotonating the α-carbon of ethyl 3-oxohexanoate, initiating the Claisen condensation. The subsequent cyclization in an acidic medium like acetic acid facilitates the condensation with hydrazine and the subsequent dehydration to form the aromatic pyrazole ring. While this reaction can theoretically produce regioisomers (3-propyl vs. 5-propyl), the tautomeric nature of the NH-pyrazole and the conditions of the subsequent N-alkylation step ultimately determine the final product structure.
Stage 2: Regioselective N-Alkylation
Principle: The introduction of the 2-hydroxyethyl group onto the pyrazole nitrogen is accomplished via a standard Sₙ2 reaction. The regioselectivity of this alkylation is a critical consideration in pyrazole chemistry.[11] For 3/5-substituted pyrazoles, alkylation typically yields a mixture of N1 and N2 isomers. However, the presence of a relatively bulky substituent at the C5 position (the propyl group) sterically hinders the adjacent N1 nitrogen, directing the incoming electrophile (from 2-bromoethanol) to the more accessible N1 position.[9][10]
Detailed Experimental Protocol: Stage 2
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole ester (2) (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.). K₂CO₃ is a suitable base that is strong enough to deprotonate the pyrazole NH but mild enough to minimize side reactions.
-
Electrophile Addition: Add 2-bromoethanol (1.2 eq.) to the stirred suspension.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract thoroughly with ethyl acetate.
-
Washing and Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product, Ethyl 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylate (3), is often of sufficient purity for the next step, but can be further purified by silica gel chromatography if necessary.
Stage 3: Saponification and Final Product Isolation
Principle: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final product.
Detailed Experimental Protocol: Stage 3
-
Hydrolysis: Dissolve the N-alkylated ester (3) (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours until the hydrolysis is complete (as monitored by TLC).
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of cold 1N hydrochloric acid (HCl). A white precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove residual salts. The final product, this compound (1), can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure, crystalline solid.[14]
Data and Workflow Summary
The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on scale and experimental execution.
| Stage | Key Transformation | Key Reagents & Solvents | Typical Conditions | Expected Yield |
| 1 | Pyrazole Core Synthesis | Ethyl 3-oxohexanoate, Ethyl formate, Na, EtOH, Hydrazine hydrate, Acetic Acid | 0 °C to Reflux | 65-75% |
| 2 | N-Alkylation | 2-Bromoethanol, K₂CO₃, DMF | 60-80 °C, 6-12 h | 80-90% |
| 3 | Ester Hydrolysis | NaOH (aq.), EtOH/H₂O | RT to 50 °C, 2-6 h | >90% |
Overall Synthetic Pathway Visualization
Figure 2: Forward synthesis pathway.
Experimental Workflow Visualization
Figure 3: High-level experimental workflow.
References
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- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
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- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate.
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An In-Depth Technical Guide to the Chemical Properties of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution at various positions of the ring. This guide focuses on a novel, yet uncharacterized derivative, 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid .
As this compound is not extensively described in current literature, this document serves as a proactive technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for its synthesis, predicted chemical properties, and robust experimental protocols for its characterization. The insights herein are synthesized from established principles of physical organic chemistry and extensive data on analogous pyrazole structures, offering a scientifically grounded roadmap for the investigation of this promising molecule.
Proposed Synthesis Pathway
The synthesis of 1,4,5-trisubstituted pyrazoles can be efficiently achieved through a multi-step process involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation and subsequent hydrolysis. The proposed pathway for the target molecule is designed for regiochemical control and high yield, leveraging well-established reaction mechanisms.
The causality of this synthetic choice is rooted in its efficiency and control. The initial Knorr-type pyrazole synthesis between ethyl 2-(1-oxopentanoyl)acetate and hydrazine hydrate selectively forms the 5-propylpyrazole core. The subsequent N-alkylation is directed by the greater nucleophilicity of the N1 nitrogen of the pyrazole ring. Finally, a standard saponification provides the desired carboxylic acid.
Caption: Proposed three-step synthesis of the target compound.
Predicted Physicochemical Properties
The rational design of drug candidates heavily relies on the understanding of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. The properties for this compound have been predicted based on its structure and data from analogous compounds. Tools such as SwissADME can also be utilized for in silico prediction.[2][3]
| Property | Predicted Value | Rationale and Justification |
| Molecular Formula | C9H14N2O3 | Based on the chemical structure. |
| Molecular Weight | 198.22 g/mol | Calculated from the molecular formula. |
| pKa (acidic) | ~4.2 - 4.8 | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the pyrazole ring is expected to slightly increase its acidity compared to a simple aliphatic carboxylic acid. |
| pKa (basic) | ~1.5 - 2.5 | The pyridine-like nitrogen (N2) of the pyrazole ring is weakly basic. |
| logP | ~1.0 - 1.5 | The lipophilic propyl group is offset by the hydrophilic carboxylic acid and hydroxyl groups. This balanced lipophilicity is often desirable in drug candidates. |
| Aqueous Solubility | Moderate to High | The presence of ionizable acidic and basic centers, along with hydrogen bond donors and acceptors (hydroxyl and carboxyl groups), suggests good aqueous solubility, particularly at physiological pH where the carboxylic acid will be deprotonated. |
| Hydrogen Bond Donors | 2 | The hydroxyl and carboxylic acid groups. |
| Hydrogen Bond Acceptors | 4 | The two pyrazole nitrogens and the two carboxyl oxygens. |
Proposed Spectroscopic and Spectrometric Characterization
Unambiguous structural elucidation is critical. The following section details the expected spectroscopic and spectrometric data for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~7.8-8.0 ppm (s, 1H): Pyrazole C3-H proton.
-
~4.8-5.0 ppm (t, 1H): Hydroxyl proton of the ethyl group.
-
~4.2-4.4 ppm (t, 2H): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂-).
-
~3.6-3.8 ppm (q, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~2.6-2.8 ppm (t, 2H): Methylene protons of the propyl group adjacent to the pyrazole ring.
-
~1.5-1.7 ppm (m, 2H): Methylene protons in the middle of the propyl group.
-
~0.8-1.0 ppm (t, 3H): Methyl protons of the propyl group.
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~145-150 ppm: Pyrazole C5 carbon (attached to the propyl group).
-
~138-142 ppm: Pyrazole C3 carbon.
-
~110-115 ppm: Pyrazole C4 carbon (attached to the carboxylic acid).
-
~58-62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).
-
~50-55 ppm: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂-).
-
~25-30 ppm: Methylene carbon of the propyl group adjacent to the pyrazole ring.
-
~20-25 ppm: Methylene carbon in the middle of the propyl group.
-
~13-15 ppm: Methyl carbon of the propyl group.
-
The assignment of these signals can be definitively confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Expected Molecular Ion: [M+H]⁺ = 199.1026 m/z, [M-H]⁻ = 197.0881 m/z.
-
Key Fragmentation Patterns:
-
Loss of H₂O (18 Da) from the hydroxyethyl side chain.
-
Loss of CO₂ (44 Da) from the carboxylic acid group.
-
Cleavage of the propyl and hydroxyethyl side chains.
-
Characteristic fragmentation of the pyrazole ring.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.[6][7]
-
~3400-3200 cm⁻¹ (medium, broad): O-H stretching of the alcohol.
-
~2960-2850 cm⁻¹ (medium): C-H stretching of the alkyl groups.
-
~1720-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[6]
-
~1550-1450 cm⁻¹ (medium): C=N and C=C stretching of the pyrazole ring.
-
~1300-1200 cm⁻¹ (medium): C-O stretching of the carboxylic acid and alcohol.
Chemical Reactivity and Stability
The presence of multiple functional groups dictates the chemical reactivity of the molecule, offering several handles for further chemical modification.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions), amide bond formation (e.g., using coupling reagents like HATU), and reduction to the corresponding primary alcohol (e.g., with LiAlH₄).
-
Hydroxyl Group: The primary alcohol can be esterified, converted to an ether, or oxidized to an aldehyde or carboxylic acid, depending on the reaction conditions.
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is generally stable to oxidation and reduction. The 4-position is substituted, precluding direct electrophilic substitution at that site.
The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases at elevated temperatures may lead to degradation.
Proposed Experimental Protocols
To validate the predicted properties, the following experimental protocols are proposed. These methods are chosen for their reliability, accuracy, and widespread use in the pharmaceutical industry.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the dissociation constants of ionizable groups by measuring the change in pH of a solution upon the addition of a titrant. This provides empirical data crucial for understanding the compound's behavior in different pH environments, such as the gastrointestinal tract and bloodstream.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity.[8][9] It measures the retention time of a compound on a non-polar stationary phase, which correlates with its octanol-water partition coefficient. This high-throughput method is invaluable for screening compound libraries in early-stage drug discovery.
Caption: Workflow for logP determination using RP-HPLC.
Conclusion
While this compound remains a novel chemical entity, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The predicted physicochemical properties—notably its balanced lipophilicity and potential for good aqueous solubility—suggest its promise as a scaffold or intermediate in drug discovery. The proposed synthetic route is logical and based on established precedents, and the detailed protocols for characterization offer a clear path for empirical validation. This document is intended to empower researchers to confidently undertake the exploration of this and similar pyrazole derivatives, accelerating the journey from molecular concept to potential therapeutic application.
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A Prospective Analysis of the Biological Activity of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. This guide focuses on the novel, uncharacterized compound, 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. In the absence of direct experimental data, this document provides a prospective analysis based on established structure-activity relationships (SAR) of analogous compounds. We will explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Furthermore, this guide presents a comprehensive, actionable roadmap for its chemical synthesis, characterization, and a tiered biological evaluation workflow, designed to systematically uncover its therapeutic potential. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate this promising new chemical entity.
Introduction: The Promise of the Pyrazole Scaffold
The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties allow it to serve as a versatile scaffold, leading to compounds with a broad spectrum of pharmacological activities.[1][2] Notable examples of pyrazole-containing drugs include the potent COX-2 selective anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][3] The success of these and other pyrazole-based therapeutics underscores the value of exploring novel derivatives for new and improved treatments.[4]
This technical guide addresses This compound , a compound for which, to our knowledge, no biological data has been publicly reported. The objective of this document is to bridge this knowledge gap by:
-
Analyzing its structural components to predict potential biological activities based on well-documented analogs.
-
Proposing a robust synthetic pathway for its efficient preparation and purification.
-
Outlining a detailed biological evaluation workflow to systematically screen for and characterize its pharmacological profile.
This prospective approach provides a logical and scientifically grounded framework for initiating a drug discovery program centered on this novel molecule.
Structural Analysis and Predicted Biological Activities
The structure of this compound can be deconstructed into four key pharmacophoric features, each contributing to its potential biological profile.
| Feature | Structure | Potential Contribution to Biological Activity |
| Pyrazole-4-carboxylic acid Core | A rigid, aromatic core with a carboxylic acid moiety. | The pyrazole ring is a known bioisostere for other aromatic systems and is prevalent in anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7] The carboxylic acid group can act as a key hydrogen bond donor/acceptor, essential for interacting with enzyme active sites.[8] |
| 5-Propyl Group | An alkyl chain at the C5 position. | Alkyl substitutions on the pyrazole ring can modulate lipophilicity, influencing cell permeability and target engagement. 5-alkylated pyrazoles have shown potent anticancer activity, potentially through inhibition of kinases like EGFR and VEGFR-2.[5] |
| 1-(2-hydroxyethyl) Group | A hydroxyethyl substituent on the N1 position. | N-substitution is a critical determinant of activity and selectivity in pyrazoles.[9][10] The terminal hydroxyl group can increase solubility and provide an additional point for hydrogen bonding, potentially altering the compound's pharmacokinetic and pharmacodynamic properties. While polar N-substituents can sometimes decrease activity against certain targets, they can also be optimized to enhance selectivity or reduce off-target effects.[11] |
Based on this analysis, we can hypothesize three primary avenues for the biological activity of the target compound:
-
Anti-inflammatory Activity: The pyrazole scaffold is the basis for COX-2 inhibitors like Celecoxib.[1] The carboxylic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][12]
-
Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines by targeting critical pathways involving tubulin, EGFR, and cyclin-dependent kinases (CDK).[5][13] The 5-alkyl substitution, in particular, has been linked to dual EGFR/VEGFR-2 inhibition.[5]
-
Antimicrobial Activity: The pyrazole nucleus is found in compounds with significant activity against a range of bacterial and fungal pathogens.[7][14][15] These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[14]
Proposed Synthetic Pathway and Characterization
A reliable and scalable synthesis is the first critical step in evaluating a new chemical entity. We propose a classical and robust two-step Knorr pyrazole synthesis.
Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylate (Intermediate)
-
To a solution of ethyl 2-propyl-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add 2-hydrazinylethan-1-ol (1.1 eq).
-
Add glacial acetic acid (0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the intermediate ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until saponification is complete (monitor by TLC).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.
Proposed Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized compound.
Tier 1: Primary In Vitro Screening
The initial phase focuses on broad screening for cytotoxicity and the three predicted primary activities.
Caption: A tiered workflow for biological evaluation.
Protocols:
-
General Cytotoxicity: An initial screen using a non-cancerous cell line (e.g., HEK293) via an MTT assay will establish a baseline therapeutic window.
-
Anti-inflammatory Screening: Commercially available COX-1 and COX-2 inhibition assay kits will be used to determine the compound's IC₅₀ values and selectivity index.[6]
-
Anticancer Screening: The compound will be submitted to the National Cancer Institute's NCI-60 human tumor cell line screen to identify potential cancer types against which it may be effective.
-
Antimicrobial Screening: The minimum inhibitory concentration (MIC) will be determined against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[16]
Tier 2: Secondary and Mechanistic Assays
If promising activity is observed in Tier 1, further assays will be conducted to elucidate the mechanism of action.
-
For Anti-inflammatory Hits: A lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage assay will be used to measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production.[6]
-
For Anticancer Hits: Based on the NCI-60 results, specific kinase inhibition assays (e.g., EGFR, VEGFR-2, CDK2) will be performed to identify molecular targets.[5]
-
For Antimicrobial Hits: Assays to determine the mechanism of action, such as DNA gyrase inhibition or bacterial membrane disruption assays, will be conducted.[14]
Hypothetical Mechanism of Action: COX-2 Inhibition
Given the structural similarities to known NSAIDs, a plausible primary mechanism of action is the inhibition of the COX-2 enzyme in the inflammatory cascade.
Caption: Hypothetical inhibition of the COX-2 pathway.
In this pathway, cellular stimuli activate phospholipase A2 to release arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins that mediate pain, fever, and swelling.[1] Our target compound, with its pyrazole-4-carboxylic acid scaffold, is hypothesized to bind to the active site of COX-2, preventing this conversion and thereby reducing inflammation.
Conclusion and Future Directions
While this compound is a novel entity, a thorough analysis of its structural components suggests significant potential as a therapeutic agent, particularly in the areas of inflammation, oncology, and infectious diseases. The proposed synthetic route is robust and the outlined biological evaluation workflow provides a clear, logical, and efficient path to defining its pharmacological profile and mechanism of action.
Successful identification of a primary activity should be followed by lead optimization studies. This would involve synthesizing a library of analogs to systematically explore the structure-activity relationships, with the goal of enhancing potency and selectivity while improving drug-like properties. This foundational guide provides the necessary starting point for what could be a promising drug discovery endeavor.
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An Investigator's Roadmap to Elucidating the Mechanism of Action of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic rings are present in approved drugs and serve as a versatile template for the design of novel therapeutic agents.[3][4] Derivatives of pyrazole have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents, among other activities.[1][2] The specific functionalization of the pyrazole ring dictates its biological target and, consequently, its mechanism of action. This guide focuses on a novel, yet uncharacterized, member of this family: 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid . To date, the scientific literature lacks specific studies on its biological effects. This document, therefore, serves as a technical and strategic roadmap for researchers and drug development professionals. It outlines a systematic approach to thoroughly investigate and establish the mechanism of action of this promising compound, drawing upon established methodologies and the known activities of structurally related pyrazole derivatives.
The Pyrazole-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms.[5] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[5] The carboxylic acid moiety at the 4-position is a common feature in many biologically active pyrazoles, often serving as a key interacting group with target proteins or as a handle for further chemical modification. The substituents at the N1 and C5 positions are critical for determining target specificity and potency. In the case of our subject compound, the 1-(2-hydroxyethyl) and 5-propyl groups provide a unique combination of hydrophilicity and lipophilicity, which will undoubtedly influence its pharmacokinetic and pharmacodynamic properties.
Given the diverse activities of pyrazole derivatives, a primary challenge is to formulate a rational starting point for investigation. Based on broad screening data for similar compounds, several potential mechanisms can be hypothesized and systematically tested.[6]
A Phased Approach to Mechanistic Investigation
We propose a multi-phase experimental workflow designed to progressively narrow down the compound's biological activity from broad phenotypic screening to specific molecular target identification and validation.
Figure 1: A phased workflow for elucidating the mechanism of action.
Experimental Protocols: A Practical Guide
This section provides detailed, self-validating protocols for key experiments proposed in our investigative roadmap.
Phase 1: Antiproliferative Activity Screening
Based on the known anticancer properties of some pyrazole derivatives, a logical first step is to screen for antiproliferative effects across a panel of cancer cell lines.[1][2]
Protocol: MTT Cell Proliferation Assay
-
Cell Plating: Seed cancer cells (e.g., NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 1 nM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
| Parameter | Description | Example Value |
| Cell Line Panel | NCI-60 or similar diverse cancer cell line panel | Breast (MCF-7), Lung (A549), Colon (HCT-116) |
| Compound Concentration | Logarithmic serial dilution | 100 µM - 1 nM |
| Incubation Time | Duration of compound exposure | 72 hours |
| Readout | Spectrophotometric measurement of formazan | Absorbance at 570 nm |
| Primary Metric | Half-maximal inhibitory concentration | IC₅₀ |
Phase 2: Investigating Potential as an Enzyme Inhibitor
Many pyrazole-containing drugs function by inhibiting enzymes. For instance, some pyrazole amides act as fungicides by inhibiting succinate dehydrogenase (SDH).[7] A broad enzymatic screening is warranted if antiproliferative activity is observed.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: Utilize a fluorescence-based assay (e.g., ADP-Glo™) to measure the activity of a panel of kinases in the presence of the test compound.
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A decrease in luminescence relative to the vehicle control indicates kinase inhibition. Calculate the percent inhibition and determine the IC₅₀ for active kinases.
Phase 3: Target Deconvolution via Affinity Chromatography
Should the compound demonstrate potent and specific activity, identifying its direct binding partner is crucial.
Protocol: Synthesis of Affinity Resin and Pulldown Experiment
-
Ligand Immobilization: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid group. This creates the affinity resin.
-
Cell Lysate Preparation: Prepare a total protein lysate from the 'hit' cell line identified in Phase 1.
-
Affinity Pulldown: Incubate the cell lysate with the affinity resin for 2-4 hours at 4°C. Also, incubate lysate with a control resin (beads only) to identify non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the affinity resin using a low pH buffer or a high concentration of free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using mass spectrometry (LC-MS/MS).
Figure 2: Workflow for target identification using affinity chromatography.
Potential Signaling Pathways and Further Validation
The identity of the target protein will dictate the subsequent validation steps. For example, if a kinase like MEK1 is identified, downstream pathway analysis would be the next logical step.
Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Validation Protocol: Western Blot for Pathway Analysis
-
Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target (e.g., MEK), its phosphorylated form (p-MEK), downstream effectors (ERK, p-ERK), and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the effect of the compound on protein phosphorylation and expression levels.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be discovered, its chemical structure places it within a class of compounds with immense therapeutic potential. The experimental roadmap detailed in this guide provides a robust, logical, and technically sound framework for its investigation. By starting with broad phenotypic screens and systematically progressing through target identification and pathway validation, researchers can efficiently and accurately elucidate its biological function. The insights gained will be invaluable for its future development as a potential therapeutic agent.
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Du, S., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(1), 103. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available from: [Link]
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Yuan, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 23-41. Available from: [Link]
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Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2071. Available from: [Link]
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PubChem. 5-cyclopropyl-1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid. Available from: [Link]
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Kumar, A., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 11(58), 36815-36828. Available from: [Link]
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Acta Crystallographica Section E. (2011). N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2579. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
This guide provides an in-depth technical overview of the spectroscopic methodologies and data interpretation required for the comprehensive characterization of the novel pyrazole derivative, 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. The narrative emphasizes the rationale behind experimental choices and provides a framework for validating the molecular structure through a multi-faceted analytical approach.
Introduction: The Significance of Spectroscopic Analysis
This compound (Molecular Formula: C₉H₁₄N₂O₃, Molecular Weight: 198.22 g/mol ) is a substituted pyrazole, a class of heterocyclic compounds renowned for its wide range of biological activities and applications in medicinal chemistry.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a hydroxyethyl chain, and a propyl group on the pyrazole core—necessitates rigorous structural confirmation. Spectroscopic analysis is the cornerstone of this process, providing a detailed electronic and atomic "fingerprint" of the molecule. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for unambiguous spectral assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would exhibit distinct signals for each unique proton environment.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H3 | ~7.8 - 8.2 | s | 1H | The lone proton on the pyrazole ring, deshielded by the adjacent nitrogen and the electron-withdrawing carboxylic acid group. |
| H6 | ~4.2 - 4.4 | t | 2H | Methylene protons attached to the pyrazole nitrogen (N1), deshielded by the aromatic ring. Coupled to H7. |
| H7 | ~3.7 - 3.9 | t | 2H | Methylene protons adjacent to the hydroxyl group, coupled to H6. |
| H12 | ~2.8 - 3.0 | t | 2H | Methylene protons of the propyl group attached to the pyrazole ring (C5), deshielded by the ring. Coupled to H13. |
| H13 | ~1.6 - 1.8 | sextet | 2H | Methylene protons of the propyl group, coupled to both H12 and H14. |
| H14 | ~0.9 - 1.1 | t | 3H | Methyl protons of the propyl group, appearing in the typical aliphatic region. Coupled to H13. |
| O8-H | ~4.5 - 5.5 | br s | 1H | Hydroxyl proton of the ethyl group. Position and broadness are solvent and concentration dependent. |
| O11-H | ~12.0 - 13.0 | br s | 1H | Carboxylic acid proton, highly deshielded and typically very broad. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Rationale |
| C9 (C=O) | ~165 - 170 | Carbonyl carbon of the carboxylic acid. |
| C5 | ~148 - 152 | Pyrazole ring carbon attached to the propyl group and N1. |
| C3 | ~138 - 142 | Pyrazole ring carbon bearing the lone proton. |
| C4 | ~110 - 115 | Pyrazole ring carbon attached to the carboxylic acid group. |
| C7 | ~58 - 62 | Carbon of the hydroxyethyl group attached to the hydroxyl. |
| C6 | ~50 - 54 | Carbon of the hydroxyethyl group attached to N1. |
| C12 | ~25 - 29 | Methylene carbon of the propyl group attached to C5. |
| C13 | ~22 - 26 | Central methylene carbon of the propyl group. |
| C14 | ~13 - 15 | Methyl carbon of the propyl group. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and allows for the observation of exchangeable protons (OH).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships (e.g., H6-H7, H12-H13-H14).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, confirming the connectivity of the substituents to the pyrazole ring.
-
Caption: General experimental workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.
Predicted Mass Spectrum Data
-
Ionization Mode: Electrospray ionization (ESI) is ideal for this polar, acidic molecule.
-
Positive Ion Mode [M+H]⁺: The expected molecular ion peak would be at m/z 199.1026, corresponding to the formula [C₉H₁₅N₂O₃]⁺.
-
Negative Ion Mode [M-H]⁻: The expected molecular ion peak would be at m/z 197.0880, corresponding to the formula [C₉H₁₃N₂O₃]⁻.
-
Key Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da) from the hydroxyethyl group, loss of CO₂ (-44 Da) from the carboxylic acid, and cleavage of the propyl and hydroxyethyl side chains.
Experimental Protocol for High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions. The high mass accuracy of the instrument (typically < 5 ppm) allows for the unambiguous determination of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3400 (broad) | O-H (Alcohol) | Stretching |
| ~2960, 2870 | C-H (Aliphatic) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600, 1480 | C=N, C=C (Pyrazole Ring) | Stretching |
| ~1250 | C-O (Carboxylic Acid/Alcohol) | Stretching |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.[3][4]
Predicted UV-Vis Absorption
The pyrazole ring constitutes the primary chromophore in this molecule. An absorption maximum (λ_max) is expected in the range of 210-230 nm, corresponding to a π → π* electronic transition within the conjugated system. The exact position and intensity of the peak can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁵ M.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 400 nm down to 190 nm.
-
Conclusion
The structural elucidation of this compound is a multi-step process that relies on the synergistic application of various spectroscopic techniques. By combining the detailed connectivity information from NMR, the precise molecular weight from MS, the functional group identification from IR, and the electronic properties from UV-Vis, researchers can achieve an unambiguous and comprehensive characterization of the molecule. The protocols and predicted data within this guide serve as a robust framework for the analysis of this compound and other novel pyrazole derivatives, ensuring scientific integrity and accelerating the drug discovery and development process.
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The Modern Alchemist's Guide to Pyrazoles: Synthesis, Isolation, and Characterization
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Potency of the Pyrazole Scaffold
The pyrazole nucleus, a deceptively simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and privileged structural status are evident in a portfolio of blockbuster drugs, from the anti-inflammatory agent celecoxib to the anti-obesity drug rimonabant and the erectile dysfunction treatment sildenafil. The pyrazole scaffold's unique electronic properties and its ability to act as a versatile pharmacophore make it a cornerstone in the design of novel therapeutics targeting a vast array of biological targets.[1][2]
This guide moves beyond a mere recitation of reactions. As a senior application scientist, my objective is to provide a narrative grounded in field-proven insights—to explain the causality behind experimental choices, to present protocols as self-validating systems, and to empower you, the researcher, to navigate the synthesis and purification of these vital compounds with both creativity and scientific rigor. We will journey from the classical foundations of pyrazole synthesis to the cutting-edge of sustainable and efficient methodologies, culminating in the crucial steps of isolation and definitive characterization.
Part I: Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[3] This reaction, elegant in its simplicity, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Mechanism and the Question of Regioselectivity
The power of the Knorr synthesis lies in its straightforward approach to ring formation. The reaction typically proceeds under acidic catalysis. The mechanism begins with the protonation of one carbonyl group, activating it for nucleophilic attack by one of the nitrogen atoms of the hydrazine.[4][5] This is followed by a series of condensation and cyclization steps, ultimately leading to the aromatic pyrazole ring.
However, the use of an unsymmetrical 1,3-dicarbonyl compound introduces a critical challenge: regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[3] Controlling this selectivity is a primary concern in process development. The choice of solvent, reaction temperature, and the steric and electronic properties of the substituents on both the dicarbonyl and hydrazine components can significantly influence the isomeric ratio. For instance, using dipolar aprotic solvents in an acidic medium has been shown to improve regioselectivity compared to traditional protic solvents like ethanol.[3]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.
Field-Proven Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the synthesis of a common pyrazole derivative using ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[6]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), evaporate the ethanol under reduced pressure using a rotary evaporator.[6]
-
Isolation: The resulting crude product can often be purified directly by recrystallization.
Part II: Modern and Advanced Synthetic Methodologies
While the Knorr synthesis is a workhorse, modern drug discovery demands greater efficiency, diversity, and sustainability. This has led to the development of powerful new strategies for pyrazole construction.
A. [3+2] Cycloaddition Reactions: Precision Ring Construction
A highly effective alternative to condensation chemistry is the [3+2] cycloaddition reaction. This method involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkyne or alkene). For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrilimines.
The primary advantage of this approach is often superior control over regioselectivity. The reaction proceeds through a concerted or stepwise mechanism that is governed by the frontier molecular orbitals of the reactants, allowing for predictable outcomes. For example, copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates provides regioselective access to polysubstituted pyrazoles under mild conditions.[7]
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In Silico Modeling of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This whitepaper provides a comprehensive technical guide for the in silico modeling of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative with potential therapeutic applications. Pyrazole scaffolds are of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to leveraging computational tools for the early-stage assessment of this compound. We will delve into the core principles and practical workflows of molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The overarching goal is to provide a robust framework for generating actionable data to guide further experimental validation and lead optimization efforts.
Introduction: The Rationale for In Silico Assessment
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates often attributed to unfavorable pharmacokinetic and safety profiles.[3][4] In silico modeling has emerged as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules before significant investment in resource-intensive experimental studies.[5][6] By simulating the interactions of a compound with its biological target and predicting its ADMET properties, we can prioritize candidates with a higher probability of success.
The subject of this guide, this compound, belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to be versatile scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The functional groups present in this particular molecule, including a carboxylic acid, a hydroxyethyl group, and a propyl chain, offer multiple points for potential interaction with biological targets and influence its physicochemical properties.[2] This guide will outline a systematic in silico workflow to explore the therapeutic potential of this molecule.
Foundational Steps: Ligand and Target Preparation
The accuracy of any in silico modeling study is fundamentally dependent on the quality of the input structures for both the ligand (the small molecule) and the target protein. This section details the critical preparatory steps.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of this compound is typically a 2D chemical structure. To be used in computational studies, this must be converted into a realistic 3D conformation with appropriate chemical properties.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Utilize a computational chemistry software package (e.g., Schrödinger Maestro, MOE, or open-source alternatives like RDKit) to convert the 2D structure into a 3D conformation.
-
Protonation State and Tautomer Prediction: At physiological pH (typically assumed to be 7.4), the carboxylic acid group will likely be deprotonated. It is crucial to determine the correct protonation states of all ionizable groups. Software like Epik or Marvin can be used to predict the most likely protonation states.
-
Energy Minimization: The initial 3D structure may not be in a low-energy, stable conformation. Perform energy minimization using a suitable force field (e.g., OPLS, MMFF94) to relax the structure and relieve any steric clashes. This step ensures that the ligand conformation is energetically favorable.
Target Selection and Preparation: Identifying and Refining the Biological Partner
Given the broad spectrum of activities associated with pyrazole derivatives, selecting a relevant biological target is a critical first step. For the purpose of this guide, and considering the anti-inflammatory potential of many pyrazoles, we will hypothetically select Cyclooxygenase-2 (COX-2) as a potential target.[7] COX-2 is a well-validated enzyme in the inflammatory pathway.
Experimental Protocol: Target Protein Preparation
-
Protein Data Bank (PDB) Retrieval: Obtain the 3D crystal structure of the target protein, in this case, COX-2, from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a known inhibitor.
-
Protein Cleaning and Preprocessing: The raw PDB file often contains non-essential components such as water molecules, co-factors, and other ligands. These should be removed unless they are known to be critical for the protein's function or the binding of the ligand of interest.
-
Protonation and Hydrogen Bond Optimization: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Optimize the hydrogen bond network to ensure correct ionization states of amino acid residues.
-
Defining the Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding pocket prediction algorithms can be used.
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8] This provides insights into the binding mode, affinity, and the key interactions driving the binding event.
dot
Caption: A generalized workflow for molecular docking.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define a docking grid around the active site of the target protein. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculation.
-
Ligand Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to place the prepared ligand into the defined grid. The program will explore various conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each docked pose. These scores are used to rank the different binding modes.
-
Pose Analysis: Visually inspect the top-ranked docking poses. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis can reveal which functional groups on the ligand are critical for binding.
Data Presentation: Hypothetical Docking Results
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | A lower score generally indicates a more favorable binding affinity. |
| Hydrogen Bonds | 3 | Strong directional interactions contributing to binding specificity. |
| Hydrophobic Interactions | 5 | Non-directional interactions important for overall binding. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the active site that form crucial contacts. |
ADMET Prediction: Assessing Drug-Likeness
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it has toxic side effects. ADMET prediction aims to computationally estimate the pharmacokinetic and toxicological properties of a compound.[4][9]
dot
Caption: Key ADMET properties to be predicted for the lead compound.
Experimental Protocol: ADMET Prediction
-
SMILES Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Web-Based Server/Software Selection: Utilize online ADMET prediction tools such as SwissADME, pkCSM, or commercial software packages like ADMET Predictor.[9][10][11]
-
Property Calculation: Submit the SMILES string to the selected tool and run the prediction for a range of ADMET properties.
-
Data Analysis and Interpretation: Analyze the predicted values and compare them to established ranges for drug-like molecules. This will help to identify potential liabilities of the compound.
Data Presentation: Hypothetical ADMET Prediction Results
| Property | Predicted Value | Acceptable Range | Interpretation |
| Absorption | |||
| Caco-2 Permeability (logPapp) | -5.2 | > -5.15 | Moderate to good intestinal permeability. |
| Human Intestinal Absorption | 92% | > 80% | Well-absorbed from the gut. |
| Distribution | |||
| BBB Penetration (logBB) | -0.8 | < -1 | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | 85% | < 90% | Acceptable level of free drug in circulation. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | No | Potential for drug-drug interactions. |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.5 | 0.2 - 0.8 | Reasonable rate of elimination from the body. |
| Toxicity | |||
| hERG I Inhibitor | No | No | Low risk of cardiotoxicity. |
| Ames Mutagenicity | No | No | Unlikely to be mutagenic. |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial assessment of this compound. Through molecular docking and ADMET prediction, we can generate valuable hypotheses about its potential biological activity and drug-like properties. The hypothetical results presented suggest that this compound could be a promising anti-inflammatory agent with a generally favorable ADMET profile, although the predicted inhibition of CYP3A4 warrants further investigation.
It is imperative to remember that in silico predictions are not a substitute for experimental validation. The findings from these computational studies should be used to guide the design of focused in vitro and in vivo experiments. For instance, the predicted binding mode from docking can inform site-directed mutagenesis studies to confirm the key interacting residues. Similarly, the ADMET predictions can prioritize which experimental assays should be conducted first. By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of developing novel and effective therapeutics.
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An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, make it a versatile building block for designing novel therapeutic agents.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their development as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5][6][7] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole compounds, detailing their mechanisms of action, summarizing crucial data, and providing exemplary experimental protocols for researchers in drug discovery.
Cyclooxygenase (COX) Enzymes: Precision Anti-Inflammatory Action
One of the most well-established therapeutic applications for pyrazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[8] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is inducible and is upregulated at sites of inflammation.[10][11] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to a risk of gastrointestinal side effects.[11][12]
Mechanism of Action: Selective COX-2 Inhibition
Pyrazole-based selective COX-2 inhibitors, famously exemplified by Celecoxib , achieve their specificity through a unique structural interaction.[13] Celecoxib, a diaryl-substituted pyrazole, possesses a benzenesulfonamide moiety.[13] This side chain binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[9][12] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[10]
Key Pyrazole-Based COX-2 Inhibitors
The success of Celecoxib has spurred the development of numerous other pyrazole derivatives with potent and selective COX-2 inhibitory activity.[14][15]
| Compound | Target | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Therapeutic Area |
| Celecoxib | COX-2 | 0.04 µM | ~30 | Anti-inflammatory, Analgesic[12][13] |
| Compound 5f (Trimethoxy derivative) | COX-2 | 1.50 µM | >66.67 | Anti-inflammatory (Preclinical)[14] |
| Compound 6f (Trimethoxy derivative) | COX-2 | 1.15 µM | >86.96 | Anti-inflammatory (Preclinical)[14] |
| Compound 11 (Novel Pyrazole) | COX-2 | 16.2 nM | >617 | Anti-inflammatory (Preclinical)[15] |
Signaling Pathway and Point of Intervention
Emerging Targets in Neurodegenerative and Other Diseases
The therapeutic potential of pyrazole compounds extends beyond inflammation and cancer. Researchers are actively exploring their utility in treating neurodegenerative disorders and other conditions. [16][17]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibition of these enzymes, particularly MAO-B, can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. [18]Pyrazoline derivatives, a class of pyrazole-related compounds, have been identified as potent inhibitors of MAO-A and MAO-B, highlighting their potential in treating psychiatric and neurodegenerative disorders. [6][18]
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary treatment approach for Alzheimer's disease. [19]Several synthesized pyrazoline compounds have demonstrated potent AChE inhibitory activity, with some showing IC50 values in the nanomolar range. [18][19]
Other Novel Targets
The versatility of the pyrazole scaffold allows for its application against a growing list of targets, including:
-
Cannabinoid Receptors: Implicated in pain, appetite, and mood regulation. [6]* Tubulin Polymerization: Inhibition of tubulin polymerization is a well-established anticancer mechanism. [7]
Conclusion
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, providing a robust framework for the development of targeted therapies. From the selective inhibition of COX-2 in inflammation to the modulation of critical kinase signaling pathways in cancer and the emerging applications in neurodegenerative diseases, pyrazole-based compounds continue to offer vast therapeutic potential. The insights and protocols provided in this guide aim to empower researchers to further explore and exploit the unique properties of this privileged structure in the ongoing quest for novel and effective medicines.
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Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Core in Modern Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrazole-4-Carboxylic Acids
In the landscape of medicinal and agricultural chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The pyrazole ring system is a quintessential example of such a scaffold, found at the core of numerous pharmaceuticals and agrochemicals.[1][2] When functionalized with a carboxylic acid at the 4-position, this five-membered heterocycle becomes a particularly versatile building block, offering a precise arrangement of hydrogen bond donors, acceptors, and hydrophobic surfaces.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxylic acids and their derivatives. We will dissect the causal relationships between specific structural modifications and resulting biological activity, moving beyond a mere catalog of compounds to offer field-proven insights for researchers, scientists, and drug development professionals. The principles discussed herein are grounded in authoritative studies and are designed to empower the rational design of next-generation therapeutic agents and agrochemicals. The pyrazole scaffold is not merely a passive framework; it often serves as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties like solubility while maintaining or improving biological potency.[2]
The Core Scaffold: A Strategic Blueprint for Molecular Interactions
The pyrazole-4-carboxylic acid core is defined by a five-membered aromatic ring with two adjacent nitrogen atoms, with a carboxylic acid group at the C4 position. Each position on this scaffold (N1, C3, C5, and the C4-carboxyl group) represents a vector for chemical modification, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
The N1 position, often bearing a hydrogen in the parent scaffold, can be substituted to probe deep into a target's binding pocket. The N2 nitrogen acts as a crucial hydrogen bond acceptor. The C3 and C5 positions provide locations for substituents that can dictate selectivity and potency. Finally, the C4-carboxylic acid is a powerful interaction hub, capable of forming strong hydrogen bonds and salt bridges with basic residues like arginine or lysine in a protein active site.
Caption: Key modification points on the pyrazole-4-carboxylic acid scaffold.
Dissecting the Structure-Activity Relationship (SAR): A Positional Analysis
The biological activity of a pyrazole-4-carboxylic acid derivative is not determined by a single feature but by the synergistic interplay of substituents at each position. Understanding this interplay is the key to rational drug design.
The N1-Position: The Anchor into the Binding Site
The substituent at the N1 position frequently dictates the overall orientation of the molecule within the binding pocket. Large, often aromatic, groups at this position are a recurring theme in potent inhibitors.
-
As Xanthine Oxidoreductase (XOR) Inhibitors: In the development of novel treatments for hyperuricemia, 1-phenyl-pyrazole-4-carboxylic acids have emerged as highly potent XOR inhibitors.[3] The N1-phenyl ring occupies a critical space within the enzyme, and its substitution pattern directly modulates inhibitory activity. Compounds with specific substitutions on this phenyl ring achieve nanomolar potency, rivaling approved drugs like febuxostat.[3]
-
As Cannabinoid Receptor 1 (CB1) Antagonists: SAR studies for CB1 antagonists revealed that a 2,4-dichlorophenyl substituent at the N1-position is a stringent requirement for high-affinity binding and potent antagonistic activity.[4] This highlights the N1-substituent's role in establishing key interactions that define the pharmacological profile.
The C3 and C5 Positions: Tuning Potency and Selectivity
Substituents at the C3 and C5 positions flank the core scaffold and are instrumental in fine-tuning the compound's fit and selectivity for its target.
-
At the C5-Position: For CB1 antagonists, a para-substituted phenyl ring at C5 is another critical determinant of potency. Varying the halogen at the para position (e.g., chloro vs. iodo) significantly impacts binding affinity.[4] In contrast, for some enzyme inhibitors, this position may be unsubstituted or bear a small group, suggesting it is oriented towards a more sterically hindered or solvent-exposed region.[3]
-
At the C3-Position: In the development of modern fungicides, the pyrazole-4-carboxamide scaffold is central to the class of Succinate Dehydrogenase Inhibitors (SDHIs). In these molecules, the C3 position is often occupied by a small alkyl group, such as methyl or ethyl.[5] This small group is essential for achieving the correct conformation to fit into the highly conserved ubiquinone-binding site of the SDH enzyme complex.
The C4-Carboxylic Acid and Its Bioisosteres: The Interaction Hotspot
The C4 position is arguably the most critical point for establishing direct, high-energy interactions with the biological target. While the carboxylic acid itself is a potent hydrogen-bonding group, its conversion to a carboxamide is a widely employed and highly successful strategy in medicinal chemistry.
-
The Carboxylic Acid Moiety: As a classic hydrogen bond donor and acceptor, the carboxylic acid can form strong interactions with polar residues. This is leveraged in the design of inhibitors for enzymes like rat long-chain L-2-hydroxy acid oxidase, where the acid functionality is key to potency.[6]
-
The Carboxamide Transformation: Replacing the C4-carboxylic acid with a substituted carboxamide transforms the interaction profile. The amide N-H provides a new hydrogen bond donor, while the substituent on the nitrogen can be tailored to explore new sub-pockets within the binding site. This strategy has been instrumental in creating potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy[7] and the aforementioned SDHI fungicides.[5]
Caption: General structure-activity relationship principles for the pyrazole scaffold.
Case Study 1: 1-Phenyl-pyrazole-4-carboxylic Acids as Potent Xanthine Oxidoreductase (XOR) Inhibitors
Xanthine oxidoreductase (XOR) is the terminal enzyme in the purine degradation pathway, and its inhibition is a validated strategy for treating hyperuricemia and gout. A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives have been shown to be exceptionally potent XOR inhibitors.[3]
The SAR for this class is highly defined. The N1-phenyl group is essential, and its substitution pattern is critical. The C4-carboxylic acid forms key interactions in the active site. The most potent compounds in this series, 16c , 16d , and 16f , exhibit IC₅₀ values in the single-digit nanomolar range, on par with the clinically used drug febuxostat.[3]
| Compound | N1-Phenyl Substituent | C3-Substituent | C5-Substituent | XOR IC₅₀ (nM)[3] |
| Febuxostat | (Reference Drug) | 5.4 | ||
| 16c | 2-chloro-5-methoxy | -CN | H | 5.7 |
| 16d | 2-chloro-5-(trifluoromethoxy) | -CN | H | 5.7 |
| 16f | 2-chloro-5-(difluoromethoxy) | -CN | H | 4.2 |
Data synthesized from the findings reported in Eur. J. Med. Chem. 2017, 141, 443-452.[3]
The data clearly indicates that a 2-chloro substitution on the N1-phenyl ring combined with a 5-alkoxy group is highly favorable for potent inhibition. Molecular docking studies suggest these substituents optimally position the molecule within the active site to interact with key molybdenum-containing cofactor residues.[3]
Case Study 2: Pyrazole-4-Carboxamides as Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
In agriculture, SDHIs are a major class of fungicides used to protect crops from a wide range of fungal pathogens. Many of the most effective SDHIs, such as Fluxapyroxad and Bixafen, are based on a pyrazole-4-carboxamide core.
The SAR for this class demonstrates the power of the carboxamide modification. The amide portion is crucial for binding to the ubiquinone binding site of the SDH enzyme. Recent research has focused on designing novel derivatives to overcome resistance and improve the fungicidal spectrum.[5]
| Compound | R¹ (on Amide Phenyl) | R² (on Amide Phenyl) | Activity vs. Corn Rust (% Inhibition @ 25 mg/L)[5] |
| Fluxapyroxad | H | CF₃ | 45.2 |
| Bixafen | Cl | Cl | 42.6 |
| TM-2 | F | CF₃ | 95.8 |
| TM-8 | Cl | CF₃ | 96.2 |
Data synthesized from findings in Pest Manag. Sci. 2025, 81(1), 119-126.[5]
The results show that novel compounds like TM-2 and TM-8 exhibit significantly higher activity against corn rust than commercial standards.[5] Molecular docking simulations revealed that the amide N-H of compound TM-2 forms a critical hydrogen bond with the tryptophan 173 (TRP 173) residue of the SDH protein, an interaction that is key to its high potency.[5] This exemplifies how a deep understanding of SAR, coupled with structural biology, can lead to the development of superior next-generation products.
Experimental Protocols: From Synthesis to Biological Validation
A robust SAR campaign relies on efficient synthesis and reliable biological evaluation. The following protocols provide a self-validating framework for producing and testing novel pyrazole-4-carboxylic acid derivatives.
General Synthesis of Pyrazole-4-Carboxylic Esters via Knorr Cyclization
This protocol describes a foundational method for constructing the pyrazole core, which can then be hydrolyzed to the target carboxylic acid.
Materials:
-
Substituted hydrazine
-
β-ketoester (e.g., ethyl 2-cyano-3-oxobutanoate)
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol
Procedure:
-
Dissolution: Dissolve the β-ketoester (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure pyrazole-4-carboxylic ester.
Caption: General workflow for the synthesis of pyrazole-4-carboxylic acids.
In Vitro Assay: Xanthine Oxidase (XOR) Inhibition
This protocol outlines a standard spectrophotometric assay to determine the inhibitory potency (IC₅₀) of test compounds against XOR.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine (substrate)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation: Prepare a stock solution of xanthine in the phosphate buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Mixture: In each well of the microplate, add:
-
Phosphate buffer
-
Test compound solution (final DMSO concentration should be ≤1%)
-
Xanthine oxidase enzyme solution
-
-
Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the compound to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The pyrazole-4-carboxylic acid scaffold and its carboxamide derivatives represent a cornerstone of modern medicinal and agricultural chemistry. The structure-activity relationships discussed in this guide underscore a set of recurring principles: the N1-substituent acts as an anchor, the C3 and C5 positions fine-tune selectivity, and the C4-carboxamide moiety serves as a versatile interaction element.
The future of this chemical class is bright. The continued application of structure-based drug design, aided by computational docking and molecular dynamics, will undoubtedly lead to the discovery of novel agents with enhanced potency, improved safety profiles, and new mechanisms of action. As resistance to existing agents grows, the rational exploration of the vast chemical space around the pyrazole-4-carboxylic acid core will remain a critical endeavor for scientists dedicated to addressing unmet needs in human health and food security.
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Introduction: The Pyrazole Scaffold and the Imperative of Early Characterization
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry. Its derivatives are the cornerstone of numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it a highly attractive starting point for novel drug discovery programs.[3]
However, the journey from a promising "hit" compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility, unfavorable lipophilicity, or inappropriate ionization at physiological pH can terminate the development of an otherwise potent molecule.[6][7] Therefore, a rigorous and early physicochemical characterization is not merely a data-gathering exercise; it is a critical, decision-driving component of the drug discovery process.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic physicochemical evaluation of novel pyrazole compounds. Moving beyond a simple checklist of experiments, we delve into the causality behind each characterization technique, grounding our protocols in the principles of scientific integrity and rational drug design.
Part 1: Foundational Analysis - Identity, Purity, and Structure Confirmation
Before delving into drug-like properties, the foundational identity and purity of a newly synthesized pyrazole compound must be unequivocally established. This phase ensures that all subsequent data is generated on a well-defined molecular entity.
Spectroscopic Confirmation
A suite of spectroscopic techniques is employed to confirm the molecular structure of the target compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework.[9][10][11] For pyrazoles, the N-H proton signal in ¹H NMR can be broad or even absent due to rapid tautomeric exchange between the two ring nitrogens, a key characteristic of this scaffold.[12] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm connectivity.[13]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental formula.[11][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify characteristic functional groups.[15][16] For pyrazoles, key stretches include N-H, C=N, and C=C vibrations within the heterocyclic ring.[9][10]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic absorption properties of the molecule, which is useful for developing quantitative analytical methods like HPLC.[15] The parent pyrazole ring typically exhibits a π → π* transition in the far-UV region.[15]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : A validated, stability-indicating HPLC method is the gold standard for determining the purity of a compound. Purity is typically assessed by the area percentage of the main peak detected by a UV or diode-array detector (DAD).
-
Elemental Analysis (CHN) : This analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should match the theoretical values for the proposed chemical formula.[11]
Part 2: Core Physicochemical Properties for Drug Development
Once identity and purity are confirmed, the focus shifts to the properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for characterizing the key physicochemical properties of a novel pyrazole lead compound.
Caption: A logical workflow for the physicochemical characterization of novel pyrazole compounds.
Aqueous Solubility
Causality: Poor aqueous solubility is a primary reason for the failure of drug candidates.[6] A drug must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body. The planar, aromatic nature of many pyrazole derivatives can lead to strong intermolecular forces in the solid state (high crystal lattice energy), resulting in low aqueous solubility.[17]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is a critical parameter for preclinical and formulation development.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock, followed by a short incubation period. It is a high-throughput screen used in early discovery to flag potential solubility issues.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Purpose | Early-stage, high-throughput screening | Definitive value for lead optimization & formulation |
| Method | Nephelometry, Turbidimetry | Shake-flask (HPLC-UV quantification) |
| Compound Form | Amorphous precipitate from DMSO stock | Most stable crystalline form |
| Time Scale | Minutes to hours | 24-72 hours (to reach equilibrium) |
Ionization Constant (pKa)
Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[18] This parameter is fundamental as it dictates the charge state of a drug at different physiological pH values (e.g., stomach pH ~1-2, intestine pH ~6-7.5, blood pH ~7.4). The ionization state profoundly impacts solubility, permeability across cell membranes, and binding to the biological target.[7][18][19] Pyrazole itself is weakly basic (pKa ~2.5), but substituents on the ring can significantly alter its electronic properties and pKa value.[4]
-
Experimental Determination: Potentiometric titration and UV-Vis spectroscopy are common methods.[19] For complex molecules, capillary electrophoresis or NMR can be employed.[7][19]
Lipophilicity (LogP and LogD)
Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes (permeability), its binding to plasma proteins, and its potential for off-target toxicity.[7]
-
LogP (Partition Coefficient): Measures the distribution of the neutral form of the compound between an immiscible organic phase (typically octan-1-ol) and an aqueous phase. It is an intrinsic property of the molecule.
-
LogD (Distribution Coefficient): Measures the distribution of all forms of the compound (neutral and ionized) at a specific pH. For drug discovery, LogD at pH 7.4 is the most physiologically relevant parameter. The relationship between these properties is directly governed by the compound's pKa.
Caption: The influence of pH relative to pKa on the ionization state of a basic pyrazole.
Part 3: Advanced Characterization - Solid-State Properties
The solid-state properties of a drug candidate are critical for its stability, manufacturability, and bioavailability.
Thermal Analysis
Causality: Thermal analysis provides information on melting point, decomposition temperature, and the presence of different solid forms (polymorphs, hydrates, solvates). This is vital for determining the stability of the compound during manufacturing and storage.[20]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It provides a precise melting point (an indicator of purity) and can detect phase transitions, such as those between different polymorphs.[21][22][23]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the amount of water or solvent in a crystal lattice (hydrates/solvates).[21][22][24]
| Property | Sample A (Free Base) | Sample B (HCl Salt, Monohydrate) | Sample C (Mesylate Salt, Trihydrate) |
| TGA Weight Loss (pre-melt) | ~0% | 4.1% (corresponds to 1 water molecule) | 9.5% (corresponds to 3 water molecules) |
| DSC Melting Point (Tₚₑₐₖ) | 228 °C | 195 °C (preceded by dehydration endotherm) | 210 °C (complex transitions) |
| TGA Onset of Decomposition | 287 °C | >300 °C | 250 °C |
| Hypothetical data for a series of pyrazole derivatives, demonstrating typical results from simultaneous TGA-DSC analysis.[20] |
Crystallinity and Polymorphism
Causality: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have dramatically different solubilities, dissolution rates, and stability, which can have profound implications for a drug's bioavailability and shelf-life.
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to identify the crystalline form of a bulk powder and to distinguish between different polymorphs.
-
Single-Crystal X-ray Crystallography: This is the definitive method for determining the three-dimensional atomic structure of a molecule.[25][26] It provides precise information on bond lengths, angles, and intermolecular interactions (like hydrogen bonds), which is invaluable for understanding structure-activity relationships (SAR) and for guiding rational drug design.[25][27]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay via Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the novel pyrazole compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS, pH 7.4) into each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells (final concentration 100 µM, 1% DMSO). Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Compare the scattering signal to that of positive (known insoluble compound) and negative (1% DMSO in PBS) controls. The concentration at which significant light scattering is observed above the background is the kinetic solubility.
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid pyrazole compound (enough so that undissolved solid remains) to a known volume of buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[17]
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.[17]
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.[17]
Conclusion: Synthesizing Data for Informed Decisions
The physicochemical characterization of a novel pyrazole compound is a multi-faceted process that generates a comprehensive data package. No single parameter tells the whole story. A compound with high potency but poor solubility may require significant formulation efforts or medicinal chemistry optimization. Conversely, a moderately potent compound with excellent "drug-like" physicochemical properties may be a more promising lead. By systematically applying the techniques outlined in this guide, and by understanding the causal links between these properties and a drug's ultimate in vivo behavior, research teams can make more informed, data-driven decisions, increasing the probability of success in the challenging field of drug development.
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- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
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- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
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Methodological & Application
Application Notes & Protocols: Comprehensive Analytical Strategies for 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] As such, the development of novel pyrazole-based compounds necessitates robust and reliable analytical methods to ensure quality, safety, and efficacy in research and drug development. This guide details protocols for chromatographic separation and spectroscopic identification, focusing on High-Performance Liquid Chromatography (HPLC) for quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation. The causality behind methodological choices is explained, and protocols are designed to be self-validating in accordance with industry standards.
Introduction to the Analyte
This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in pharmaceutical development.[2] The molecule's functionality—comprising a carboxylic acid, a hydroxyethyl side chain, and a propyl group—provides multiple points for molecular interactions and further derivatization, making it a potentially valuable intermediate or active ingredient.[3] The presence of both acidic (carboxylic acid) and polar (hydroxyl) groups suggests moderate polarity and aqueous solubility, which are critical factors influencing the selection of appropriate analytical techniques. Accurate and precise analytical methods are paramount for confirming its identity, determining its purity, and quantifying it in various matrices during the discovery and development process.
Physicochemical Properties & Analytical Considerations
The molecular structure dictates the analytical strategy. Key features of this compound include:
-
Pyrazole Core: Provides a UV chromophore, making UV-based detection in chromatography feasible.
-
Carboxylic Acid Group: Imparts acidic properties and dictates pH considerations in mobile phase selection for HPLC to ensure a consistent ionization state and good peak shape. This group also provides highly characteristic signals in IR and NMR spectroscopy.[4][5]
-
Hydroxyethyl and Propyl Groups: These aliphatic groups influence the overall polarity and solubility. The hydroxyl group offers an additional site for hydrogen bonding.
-
Volatility: The presence of the carboxylic acid and hydroxyl groups makes the compound non-volatile, rendering direct Gas Chromatography (GC) analysis challenging without derivatization. Therefore, liquid chromatography is the preferred method for separation.
Integrated Analytical Workflow
A multi-technique approach is essential for the comprehensive analysis of a novel compound. The recommended workflow ensures unambiguous structural confirmation, accurate quantification, and thorough purity profiling.
Caption: Integrated workflow for the analysis of the target compound.
Chromatographic Method: Reverse-Phase HPLC
Due to the compound's polarity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for quantification and purity analysis. A C18 stationary phase provides sufficient hydrophobic interaction with the propyl group and pyrazole ring, while a polar mobile phase allows for elution.
Rationale for Method Design
-
Stationary Phase: A C18 column is a versatile and robust choice for moderately polar compounds, offering a good balance of retention and resolution.
-
Mobile Phase: An acetonitrile/water gradient is effective for separating the main analyte from potential impurities of varying polarities.
-
pH Control: The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, leading to a single, well-retained species with a sharp, symmetrical peak.[6][7]
-
Detection: The pyrazole ring is expected to have a UV absorbance maximum suitable for detection with a photodiode array (PDA) or variable wavelength detector (VWD).
Protocol: HPLC-UV for Purity and Assay
1. Sample Preparation: a. Accurately weigh approximately 10 mg of this compound. b. Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL (stock solution). c. Dilute the stock solution with the same diluent to a working concentration of 0.1 mg/mL. d. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/VWD. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Provides excellent peak shape and longevity for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical work. |
| Detection | Diode Array Detector (DAD), 220 nm | 220 nm is a common wavelength for pyrazole derivatives; DAD allows for peak purity analysis. |
3. Data Analysis: a. Integrate the peak corresponding to the main analyte. b. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. c. For assay determination, run a standard of known concentration and calculate the concentration of the sample by comparing peak areas.
Method Validation Overview
The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from blank/placebo at the analyte's retention time.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[7] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1. |
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are required.
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH, COOH).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Expected ¹H and ¹³C NMR Signals: The chemical shifts are predictive and should be confirmed experimentally.
| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| -COOH | 12.0 - 13.0 (broad s) | 160 - 170 | Exchangeable proton, may be broad.[5] |
| Pyrazole C-H | 7.5 - 8.5 (s) | 130 - 145 | The single proton on the pyrazole ring. |
| N-CH₂- | ~4.2 (t) | 45 - 55 | Triplet, coupled to -CH₂OH. |
| -CH₂OH | ~3.7 (t) | 55 - 65 | Triplet, coupled to N-CH₂-. |
| -CH₂OH | 4.5 - 5.5 (broad s) | - | Exchangeable proton. |
| Propyl α-CH₂ | ~2.7 (t) | 25 - 35 | Attached to the pyrazole ring. |
| Propyl β-CH₂ | ~1.6 (sextet) | 20 - 30 | |
| Propyl γ-CH₃ | ~0.9 (t) | 10 - 15 |
Mass Spectrometry (MS)
MS provides crucial information on molecular weight and fragmentation patterns, which aids in structural confirmation. Electrospray ionization (ESI) is the ideal technique, coupled with HPLC (LC-MS).
Protocol:
-
Use the HPLC method described in Section 4.2.
-
Divert the column eluent to an ESI-MS detector.
-
Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Expect to see the [M+H]⁺ ion.
-
Negative Mode: Expect to see the [M-H]⁻ ion.
-
-
Perform fragmentation analysis (MS/MS) on the parent ion to confirm the structure. Expected fragments would arise from the loss of H₂O, CO₂, and cleavage of the propyl and hydroxyethyl chains.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.[9]
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3500 - 3200 | Broad |
| O-H (carboxylic acid) | 3300 - 2500 | Very broad, often overlapping C-H stretches.[4][5] |
| C-H (aliphatic) | 3000 - 2850 | Sharp |
| C=O (carboxylic acid) | 1730 - 1700 | Strong, sharp.[4] |
| C=N, C=C (pyrazole) | 1600 - 1450 | Medium to strong |
| C-O (alcohol/acid) | 1320 - 1210 | Strong.[4] |
Analysis of Potential Impurities
The synthesis of pyrazoles can lead to various impurities, including regioisomers if unsymmetrical precursors are used.[6][10] A potential synthesis route helps in predicting these impurities.
Caption: Potential synthesis route and formation of a key regioisomeric impurity.
The HPLC method developed should be capable of separating the target molecule from such isomers and any unreacted starting materials. The identity of significant impurity peaks can be investigated using LC-MS.
Summary
The analytical characterization of this compound requires a coordinated, multi-technique approach. RP-HPLC with UV detection serves as the core method for purity assessment and quantification, offering robustness and reliability when properly validated. This must be complemented by spectroscopic techniques—primarily NMR and MS, with support from FTIR—to provide unequivocal confirmation of the molecular structure. This comprehensive analytical package is essential for advancing the compound through the research and development pipeline.
References
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SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-686.
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Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. NIH National Library of Medicine. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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PureSynth. (n.d.). Pyrazole-3-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
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International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]
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ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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PubChemLite. (n.d.). 5-cyclopropyl-1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(2-hydroxyethyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Application Notes and Protocols for Pyrazole Derivatives in Drug Discovery
Introduction: The Pyrazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged scaffolds" for their unique ability to bind to diverse biological targets through versatile, targeted modifications. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] First identified in 1883, pyrazole and its derivatives have become foundational building blocks in modern drug discovery, prized for their metabolic stability and synthetic tractability.[2]
The utility of the pyrazole core spans a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] This is powerfully demonstrated by the commercial success of blockbuster drugs such as the anti-inflammatory agent Celecoxib , the anticancer drug Ruxolitinib , and the erectile dysfunction treatment Sildenafil , all of which are built upon a pyrazole or a fused pyrazole framework.[1][2]
These application notes serve as a technical guide for researchers, scientists, and drug development professionals. The goal is not merely to list applications but to provide a deeper understanding of the causality behind the design of pyrazole-based drugs, to detail the protocols for their synthesis and evaluation, and to offer insights into their structure-activity relationships.
Part 1: Key Therapeutic Applications and Mechanisms of Action
The versatility of the pyrazole scaffold allows it to be tailored to interact with a wide array of biological targets. Below, we explore its application in several key therapeutic areas.
Anti-inflammatory Drugs: Selective COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases, including arthritis. A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, COX-2 is induced at sites of inflammation and is responsible for synthesizing pain- and inflammation-mediating prostaglandins.[6]
Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[7] Its mechanism of action relies on blocking the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandin precursors.[8][9] This selective inhibition allows Celecoxib to exert potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs (like ibuprofen and aspirin) that inhibit both COX-1 and COX-2.[6][9] The polar sulfonamide side chain of Celecoxib binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature not present in COX-1, which is the structural basis for its selectivity.[9]
Anticancer Agents: Targeting Aberrant Cell Signaling
The pyrazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a framework for kinase inhibitors.
Protein kinases are critical regulators of cell signaling, and their dysregulation is a frequent driver of oncogenesis. The pyrazole ring is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, making it an ideal starting point for inhibitor design.[10][11]
A) Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, regulating processes like cell growth and immune response.[12] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[10][13]
Ruxolitinib is a potent, selective inhibitor of JAK1 and JAK2.[10] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which binds to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade inhibits the proliferation of cancer cells.[10][12]
Table 1: Inhibitory Potency of Selected Pyrazole-Based JAK Inhibitors
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ruxolitinib | JAK1 / JAK2 | ~3 | [10] |
| Compound 3f | JAK1 / JAK2 / JAK3 | 3.4 / 2.2 / 3.5 | [12][13] |
| Compound 11b | JAK1 / JAK2 / JAK3 | (Potent, submicromolar cell activity) | [12][13] |
| Baricitinib | JAK1 / JAK2 | (FDA Approved) | [10] |
| Golidocitinib | JAK1 | (Highly Potent) |[10] |
B) Cyclin-Dependent Kinase (CDK) Inhibitors: The cell cycle is tightly regulated by CDKs, and their deregulation is a fundamental aspect of cancer.[14] Pyrazole derivatives have been developed as potent CDK inhibitors that can induce cell cycle arrest and apoptosis.[14][15] For instance, novel pyrazole derivatives have shown strong inhibitory activity against CDK2, with IC₅₀ values in the low micromolar to nanomolar range, positioning them as promising anticancer agents.[15][16] Dysregulation of the CDK4/6 complex, in particular, is common in breast and other cancers, and pyrazole-based inhibitors targeting this complex are under active investigation.[17]
C) Other Kinase Targets: The pyrazole scaffold has been successfully employed to target a multitude of other kinases implicated in cancer, including:
-
EGFR and VEGFR-2: Dual inhibition of these receptors is crucial for suppressing tumor growth and angiogenesis. Fused pyrazole systems have yielded compounds with potent dual inhibitory activity.[18]
-
Aurora Kinases & Checkpoint Kinases (Chk2): These are involved in cell division and DNA damage response, respectively, and pyrazole-based inhibitors have shown promise in targeting them.[11]
The Hedgehog (Hh) signaling pathway is essential during embryonic development but is typically inactive in adult tissues.[19][20] Its aberrant reactivation is a key driver in the development of basal cell carcinoma (BCC).[20][21]
Vismodegib is the first FDA-approved drug that targets the Hh pathway.[19] The pathway is initiated when the Hh ligand binds to the Patched (PTCH1) receptor, which alleviates PTCH1's inhibition of Smoothened (SMO), a G-protein-coupled receptor.[22] Vismodegib functions by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade that leads to the activation of transcription factors and subsequent cell proliferation.[20][21]
Other Notable Therapeutic Applications
-
Cannabinoid Receptor (CB1) Antagonists: The pyrazole derivative Rimonabant was developed as a potent and specific antagonist for the CB1 receptor.[23] It was initially approved in Europe for the treatment of obesity, as blocking this receptor was shown to decrease body weight and improve cardiometabolic risk factors.[24][25] However, it was later withdrawn worldwide due to severe psychiatric side effects, including depression and anxiety, highlighting the critical importance of off-target effect profiling in drug development.[26]
-
Phosphodiesterase 5 (PDE5) Inhibitors: Sildenafil (Viagra®) , used to treat erectile dysfunction, contains a fused pyrazolo[4,3-d]pyrimidin-7-one core structure.[27][28] It acts by selectively inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[29][30] Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[29]
Part 2: Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of novel pyrazole derivatives.
Protocol 2.1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative via Knorr-type Cyclocondensation
This protocol describes a classic and robust method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][31]
Causality: The Knorr synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds via the condensation of a hydrazine with a β-dicarbonyl compound. The initial nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyls, followed by cyclization and dehydration, reliably yields the pyrazole core. The choice of solvent and catalyst can influence reaction times and yields.
Workflow Diagram:
Materials:
-
1,3-Diketone (e.g., acetylacetone) (1.0 eq)
-
Substituted Hydrazine Hydrochloride (e.g., phenylhydrazine HCl) (1.0 eq)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (EtOAc) (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reagents (approx. 0.2 M concentration), followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole compound against a specific protein kinase.
Causality: This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase. Kinases transfer a phosphate group from ATP to a substrate. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. A fluorescent probe that binds to ADP allows for a sensitive readout. The reduction in fluorescence in the presence of the inhibitor is used to calculate its potency (IC₅₀).
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test pyrazole compound (dissolved in DMSO, serially diluted)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP detection reagent kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
Opaque-bottom 384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Plating: Dispense serially diluted test compounds into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the assay buffer. Add this mix to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Stop and Detect: Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Data Acquisition: Read the fluorescence signal on a plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Protocol 2.3: Cell-Based Anti-Proliferative Assay (MTS Assay)
This protocol measures the effect of a pyrazole compound on the viability and proliferation of cancer cells.
Causality: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. A decrease in absorbance indicates that the test compound is cytotoxic or inhibits cell proliferation.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compound (dissolved in DMSO, serially diluted)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Clear, flat-bottom 96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The pyrazole scaffold offers multiple positions (N1, C3, C4, C5) for chemical modification.[10]
-
Substitutions at N1: The N1 position is crucial for orienting the molecule within a binding pocket. In cannabinoid receptor antagonists like Rimonabant, a bulky 2,4-dichlorophenyl group at N1 was found to be optimal for high-affinity binding.[23][32] For many kinase inhibitors, this position is often substituted with groups that can form hydrogen bonds or occupy hydrophobic pockets.[33]
-
Substitutions at C3 and C5: These positions are key for modulating potency and selectivity. In the development of JAK inhibitors, an ortho substitution on a phenyl ring at the C3 position proved important for achieving selectivity over JAK2.[10] For CB1 antagonists, a para-substituted phenyl ring at C5 and a carboxamide group at C3 were essential for potent activity.[23] Symmetrical vs. unsymmetrical substitution at C3 and C5 can dramatically alter the binding affinity for different enzymes.[33]
-
Substitutions at C4: The C4 position is often less substituted, but modifications here can be used to fine-tune properties like solubility. For example, in the development of CB1 antagonists, adding a methyl group at C4 was part of the lead compound structure.[23]
Conclusion
The pyrazole scaffold is undeniably a privileged structure in drug discovery, with a proven track record in producing successful therapeutics against a wide range of diseases. Its synthetic accessibility and the rich possibilities for functionalization allow medicinal chemists to precisely tailor derivatives to interact with specific biological targets. The continued exploration of novel pyrazole-based compounds, guided by a deep understanding of their mechanism of action, detailed protocols for their evaluation, and insightful SAR studies, promises to yield the next generation of innovative medicines.
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Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Pyrazole Compounds
Introduction: The Growing Significance of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents.[1] Within the landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered substantial attention for its versatile pharmacological profile.[2]
Derivatives of the pyrazole scaffold are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and, critically, antimicrobial properties.[3][4] The inherent structural features of pyrazoles allow for diverse substitutions, enabling the fine-tuning of their steric and electronic properties to enhance potency and selectivity against microbial targets. Numerous studies have demonstrated that novel pyrazole derivatives can exhibit significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the systematic evaluation of the antimicrobial activity of newly synthesized pyrazole compounds. The methodologies described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and clinically relevant data.[7]
Principle of Antimicrobial Susceptibility Testing (AST)
The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC). This is achieved by exposing a standardized population of a target microorganism to a series of decreasing concentrations of the test compound. The protocols outlined below are based on the universally accepted broth microdilution and disk diffusion methods, which form the cornerstone of AST.[8]
PART 1: PRELIMINARY ASSESSMENT & COMPOUND PREPARATION
Solubility Testing and Stock Solution Preparation
A critical, and often challenging, first step in testing novel compounds is ensuring adequate solubility in a biocompatible solvent system. Many pyrazole derivatives exhibit poor aqueous solubility.[9][10] Therefore, preliminary solubility tests are essential.
Causality: The test compound must be fully dissolved to ensure accurate and reproducible concentration gradients in the assay. Precipitation of the compound will lead to erroneous results. Dimethyl sulfoxide (DMSO) is the most common organic solvent used for this purpose due to its broad solubilizing power and relatively low toxicity at the concentrations used in final assays.[11]
Protocol:
-
Initial Solubility Screen: Attempt to dissolve a small, known amount of the pyrazole compound in various solvents (e.g., DMSO, ethanol, methanol) to determine the most effective one.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the pyrazole compound (e.g., 10 mg).
-
In a sterile, conical tube, dissolve the compound in the minimum required volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but care must be taken to avoid compound degradation.[11]
-
Self-Validation: Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the assay wells must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects.[12] This is accounted for in the subsequent dilution steps.
PART 2: SCREENING FOR ANTIMICROBIAL ACTIVITY
Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of a compound's antimicrobial activity. It is a valuable screening tool to quickly identify promising candidates.
Causality: This method relies on the principle of diffusion. The test compound diffuses from a paper disk into an agar medium inoculated with the test microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage (a "lawn").
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the pyrazole compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Self-Validation: Include the following controls:
-
Positive Control: A disk containing a standard antibiotic with known activity against the test organism (e.g., Ciprofloxacin).
-
Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve the pyrazole compound. This ensures the solvent has no inhibitory effect.
-
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
A zone of inhibition around the pyrazole compound disk (and not the negative control) indicates antimicrobial activity.
-
PART 3: QUANTITATIVE ASSESSMENT OF ANTIMICROBIAL ACTIVITY
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for quantitative antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Causality: By exposing the microorganism to a twofold serial dilution of the test compound in a liquid growth medium, we can pinpoint the precise concentration at which growth is inhibited. This is a critical parameter for evaluating the potency of a new compound. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is standardized by CLSI to ensure consistency and relevance of results, as divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of certain antimicrobial agents.
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Protocol:
-
Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of your pyrazole stock solution in CAMHB.
-
Add 100 µL of this diluted pyrazole solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism as described in section 2.1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Controls:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.
-
Self-Validation:
-
Growth Control (Well 11): Contains 50 µL of CAMHB and 50 µL of inoculum (no compound). This well should show turbidity.
-
Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB. This well should remain clear.
-
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the pyrazole compound that completely inhibits visible growth (the first clear well).
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-on to the MIC test. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: While a compound may inhibit growth at its MIC, the bacteria may still be viable. Subculturing from the clear wells of the MIC assay onto antibiotic-free agar allows any surviving bacteria to grow. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Subculturing:
-
From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in no growth or a ≥99.9% kill of the initial inoculum.
-
Data Presentation: MIC & MBC Values
Results should be summarized in a clear, tabular format.
| Compound ID | Test Organism (e.g., S. aureus ATCC 29213) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Pyrazole-001 | Staphylococcus aureus | 8 | 16 | Bactericidal (≤4) |
| Pyrazole-001 | Escherichia coli | 16 | >128 | Bacteriostatic (>4) |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 1 | Bactericidal (≤4) |
| Ciprofloxacin | Escherichia coli | 0.25 | 0.5 | Bactericidal (≤4) |
An agent is typically considered bactericidal if the MBC is no more than four times the MIC.
PART 4: ASSESSING SELECTIVITY - CYTOTOXICITY TESTING
A crucial aspect of drug development is ensuring that a compound is selectively toxic to microbial cells and not to host (mammalian) cells.
Causality: Cytotoxicity assays measure the degree to which a compound can damage mammalian cells. The MTT assay, for example, is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified. A reduction in this conversion indicates a loss of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of the pyrazole compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the pyrazole compound.
-
Self-Validation: Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition for a known active compound | - Inoculum too heavy.- Compound did not diffuse well.- Degraded compound or disks. | - Re-standardize inoculum to 0.5 McFarland.- Check solubility of the compound in the disk solvent.- Use fresh stock solutions and properly stored disks. |
| Growth in sterility control well (MIC/MBC) | - Contamination of broth or plate. | - Discard results. Use fresh, sterile materials. Review aseptic technique. |
| No growth in growth control well (MIC/MBC) | - Inoculum not viable.- Incorrect incubation conditions. | - Use a fresh culture for inoculum preparation.- Verify incubator temperature and atmosphere. |
| Compound precipitates in MIC plate | - Poor solubility in aqueous medium. | - Decrease starting concentration.- Ensure final DMSO concentration is consistent and non-toxic. Re-evaluate best solvent. |
References
-
CLSI and EUCAST. (2025). Modification of Antimicrobial Susceptibility Testing Methods. Available at: [Link]
-
Di Pilato, V., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceuticals. Available at: [Link]
-
Al-Ostath, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Scarfì, F., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. Available at: [Link]
-
Spiccio, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences. Available at: [Link]
-
Vahedi, M. M., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. Research Square. Available at: [Link]
-
CLSI. (2024). What's New In 2024: From the CLSI Subcommittee on Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration. Available at: [Link]
-
Spiccio, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed. Available at: [Link]
-
ResearchGate. (2025). Structures of some pyrazole derivatives as antimicrobial compounds. Available at: [Link]
-
O'Toole, R. F., et al. (2021). Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Al-Adham, I. S. I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Vahedi, M. M., et al. (2022). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
-
Patil, S. D., et al. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Simner, P. J., et al. (2023). Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023. Journal of Clinical Microbiology. Available at: [Link]
-
CLSI. (2023). Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023. Clinical and Laboratory Standards Institute. Available at: [Link]
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- 1. Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 9. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery.[2]
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] While the specific kinase inhibitory profile of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid is not yet fully characterized, its structural features suggest it may serve as a valuable building block for the design of novel kinase inhibitors.[5] This document provides a comprehensive guide for researchers to initiate the characterization of this compound's kinase inhibitory potential through robust in vitro and cell-based assays.
Rationale for Kinase Inhibitor Screening
Given that pyrazole-containing compounds have been successfully developed as inhibitors for various kinases, a logical first step is to screen this compound against a diverse panel of kinases. This approach, known as kinase profiling, is essential for identifying primary targets and assessing the selectivity of the compound.[2] An initial screening panel could include kinases implicated in inflammatory pathways (e.g., MAP kinases, JAKs) and cancer signaling (e.g., receptor tyrosine kinases, cell cycle-related kinases).
In Vitro Kinase Inhibition Assay: A Luminescence-Based Approach
A widely used method for quantifying kinase activity and inhibition is the detection of adenosine diphosphate (ADP), a universal product of the kinase reaction. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based assay that can be readily adapted for high-throughput screening.[6]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining adenosine triphosphate (ATP) is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[6]
Experimental Workflow
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Detailed Protocol
Materials:
-
This compound
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[7]
-
Include a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[7]
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[7]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[2][7]
-
Data Presentation
The inhibitory activity of this compound should be evaluated against a panel of kinases. The results can be summarized in a table, including a known kinase inhibitor (e.g., staurosporine) as a positive control for comparison.[7]
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) |
| Kinase A | Experimental Value | Reference Value |
| Kinase B | Experimental Value | Reference Value |
| Kinase C | Experimental Value | Reference Value |
| ... | ... | ... |
Cell-Based Kinase Inhibition Assay: Cellular Phosphorylation Assay
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to engage its target within intact cells.[8] A cellular phosphorylation assay measures the inhibition of substrate phosphorylation downstream of the target kinase.[8]
Principle of the Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of a specific substrate within cells. Upon treatment with a kinase inhibitor, the target kinase is inhibited, leading to a decrease in the phosphorylation of its downstream substrate. This change is typically detected using phospho-site-specific antibodies.[8]
Experimental Workflow
Caption: Workflow for a cell-based phosphorylation assay.
Detailed Protocol
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound
-
Multi-well cell culture plates
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
ELISA kit or antibodies for the phosphorylated and total substrate
Procedure:
-
Cell Seeding:
-
Seed the appropriate cell line in a multi-well plate at a predetermined density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 90 minutes) to allow for kinase inhibition.[8]
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate to ensure equal loading for the subsequent detection step.
-
-
Detection of Phosphorylation:
-
Use an ELISA-based method or Western blotting to detect the levels of the phosphorylated substrate and the total amount of the substrate.
-
For ELISA, coat the wells with a capture antibody, add the cell lysates, and then detect with primary antibodies against the phosphorylated and total substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or fluorescence).
-
Normalize the phospho-substrate signal to the total substrate signal for each concentration of the compound.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, several controls should be included in each assay:
-
Positive Control: A known inhibitor of the target kinase (e.g., staurosporine) should be run in parallel to validate the assay's performance.[1][9]
-
Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline kinase activity in the absence of an inhibitor.[9]
-
"No Enzyme" Control: This control, containing all reaction components except the kinase, helps to determine the background signal.[1][9]
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing both in vitro and cell-based assays, researchers can gain valuable insights into the compound's potency, selectivity, and cellular activity, which are critical for guiding further drug development efforts.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid [benchchem.com]
- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid [myskinrecipes.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bioassaysys.com [bioassaysys.com]
High-Throughput Screening Assays for Pyrazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in a wide range of molecular interactions have cemented its importance in the development of novel therapeutics.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] Notable drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor) feature the pyrazole core, underscoring its therapeutic relevance.[2] The amenability of the pyrazole nucleus to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a focal point for drug discovery campaigns.[4][6]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[7] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of pyrazole derivative libraries. It offers a comprehensive overview of established assay technologies, practical step-by-step methodologies, and critical insights into data analysis and hit validation, ensuring a robust and efficient screening cascade.
Core Principles of High-Throughput Screening for Pyrazole Libraries
A successful HTS campaign is built on a foundation of meticulous assay development and validation.[7] The primary objective is to create a robust, reproducible, and sensitive assay that can be miniaturized for automated screening of thousands of compounds.[8] Key considerations include the choice of a biologically relevant target, a suitable detection technology, and rigorous statistical validation to ensure the quality and reliability of the screening data.[9]
Assay Validation: The Cornerstone of a Reliable Screen
Before embarking on a full-scale HTS campaign, the chosen assay must undergo rigorous validation. This involves assessing key performance parameters to ensure the data generated is trustworthy and reproducible.[9] A critical metric in HTS is the Z'-factor , a statistical indicator of assay quality that accounts for both the signal window (the difference between positive and negative controls) and data variability.[10][11]
An ideal HTS assay should have a Z'-factor between 0.5 and 1.0, indicating a large separation between the positive and negative control signals with low variability.[10]
Application Note 1: Biochemical Assays for Pyrazole-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and many pyrazole derivatives have been developed as potent kinase inhibitors.[12][13] Luminescence-based assays are a popular choice for HTS of kinase inhibitors due to their high sensitivity and broad applicability.[2]
Scientific Rationale: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal. The intensity of the light is directly proportional to the kinase activity.[2] Therefore, potent pyrazole inhibitors will result in low kinase activity and a correspondingly weak luminescent signal.[2]
Visualizing the Kinase Inhibition Workflow
Caption: Workflow for a luminescence-based kinase inhibition HTS assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition HTS
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
Ultra-pure ATP
-
Pyrazole derivative library (in 100% DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque, low-volume 384-well assay plates
-
Acoustic liquid handler or multichannel pipette
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each pyrazole compound from the library into the wells of a 384-well assay plate. For controls, dispense DMSO only.
-
Enzyme and Substrate Addition: Prepare a master mix of the target kinase and substrate in the kinase reaction buffer. Dispense 2.5 µL of this mix into each well.
-
Initiate Kinase Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer with an integration time of 0.5-1 second per well.[14]
Data Presentation: Sample HTS Data for a Pyrazole Kinase Inhibitor Library
| Pyrazole Derivative | Target Kinase | % Inhibition at 10 µM | IC₅₀ (µM) | Z'-Factor |
| PZ-001 | Aurora Kinase A | 95 | 0.05 | 0.85 |
| PZ-002 | CDK2 | 88 | 0.2 | 0.82 |
| PZ-003 | VEGFR2 | 75 | 1.5 | 0.79 |
| PZ-004 | EGFR | 12 | > 50 | 0.88 |
| Staurosporine (Control) | Aurora Kinase A | 99 | 0.01 | 0.85 |
Application Note 2: Cell-Based Assays for Phenotypic Screening of Pyrazole Derivatives
Cell-based assays are crucial for identifying compounds that modulate cellular functions in a more physiologically relevant context.[8][15] These assays can measure a wide range of cellular responses, including proliferation, toxicity, and changes in signaling pathways.[16]
Scientific Rationale: Assessing Cytotoxicity with the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. Pyrazole derivatives with cytotoxic effects will lead to a decrease in viable cells and thus a reduction in the colorimetric signal.[3]
Visualizing the Cell-Based Cytotoxicity Workflow
Caption: Workflow for a cell-based cytotoxicity HTS assay using MTT.
Detailed Protocol: Cell-Based Cytotoxicity Screening
This protocol is designed for a 96-well plate format.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole derivative library (in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile, clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilizing solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ values.[3]
Data Presentation: Sample HTS Data for a Pyrazole Cytotoxicity Screen
| Pyrazole Derivative | Cell Line | Cell Viability at 10 µM (%) | IC₅₀ (µM) |
| PZ-101 | HeLa | 8 | 1.2 |
| PZ-102 | HeLa | 45 | 8.5 |
| PZ-103 | MCF-7 | 15 | 2.1 |
| PZ-104 | MCF-7 | 60 | 15.7 |
| Doxorubicin (Control) | HeLa | 5 | 0.9 |
Application Note 3: GPCR Assays for Pyrazole Modulators
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets.[17][18] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust technology for screening GPCR modulators.[19]
Scientific Rationale: HTRF cAMP Assay
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. HTRF cAMP assays are competitive immunoassays that measure changes in cAMP concentration. The assay uses a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore. In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is produced upon GPCR activation, it competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.
Visualizing the GPCR HTRF Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Substituted Pyrazole-4-Carboxylic Acids: A Guide for Medicinal Chemistry
Introduction: The Privileged Pyrazole-4-Carboxylic Acid Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Among its various derivatives, substituted pyrazole-4-carboxylic acids and their corresponding esters are of paramount importance. This structural motif is a key pharmacophore in numerous therapeutic areas, including oncology, inflammation, and metabolic diseases.[3][4][5] The carboxylic acid functionality at the 4-position often serves as a crucial anchoring point for interactions with biological targets, while the substituents on the pyrazole ring provide opportunities for modulating potency, selectivity, and pharmacokinetic properties.[6]
This comprehensive guide provides an in-depth exploration of the synthesis of substituted pyrazole-4-carboxylic acids, tailored for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic strategies, offer detailed, field-tested protocols, and discuss the rationale behind experimental choices to empower you in your medicinal chemistry endeavors.
Strategic Approaches to the Synthesis of Pyrazole-4-Carboxylic Acids
The construction of the pyrazole-4-carboxylic acid core can be achieved through several robust synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
The Knorr Pyrazole Synthesis: A Classic and Versatile Method
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a widely used and highly effective method for the preparation of pyrazoles.[7][8][9] The classical approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10] For the synthesis of pyrazole-4-carboxylic acid derivatives, a β-ketoester is a common choice for the 1,3-dicarbonyl component.
Mechanism of the Knorr Pyrazole Synthesis:
The reaction proceeds through a series of well-defined steps:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (in this case, the ketone) to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group (the ester), leading to the formation of a five-membered ring.
-
Dehydration: Subsequent elimination of two molecules of water results in the formation of the aromatic pyrazole ring.
Protocol 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate
This protocol details a typical Knorr synthesis of a pyrazole-4-carboxylate ester.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve ethyl 2-acetyl-3-oxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.
Hydrolysis to the Carboxylic Acid:
The resulting ester can be readily hydrolyzed to the corresponding carboxylic acid by standard procedures, such as heating with an aqueous solution of sodium hydroxide followed by acidification.
Vilsmeier-Haack Cyclization: A Route to 4-Formylpyrazoles
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. A variation of this reaction can be employed to synthesize pyrazole-4-carboxaldehydes from hydrazones, which can then be oxidized to the corresponding carboxylic acids.[11][12]
Mechanism of Vilsmeier-Haack Cyclization:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, chloroiminium ion.
-
Electrophilic Attack: The hydrazone, acting as the nucleophile, attacks the Vilsmeier reagent.
-
Cyclization and Formylation: A series of intramolecular reactions and eliminations lead to the formation of the pyrazole ring with a formyl group at the 4-position.
Protocol 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
This protocol outlines the synthesis of a pyrazole-4-carboxylic acid using the Vilsmeier-Haack reaction followed by oxidation.
Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Materials:
-
Acetophenone phenylhydrazone (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3 equivalents)
-
Dimethylformamide (DMF) (solvent and reagent)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Slowly add a solution of acetophenone phenylhydrazone in DMF to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring by TLC.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and dried to give the crude pyrazole-4-carbaldehyde.
-
Purify the product by recrystallization.
Step 2: Oxidation to the Carboxylic Acid
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent)
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or a suitable solvent
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in acetone.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution with stirring.
-
After the reaction is complete (indicated by the disappearance of the purple color), filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Medicinal Chemistry Applications of Pyrazole-4-Carboxylic Acids
The versatility of the pyrazole-4-carboxylic acid scaffold has led to its widespread use in the development of a diverse range of therapeutic agents.[2][4]
| Therapeutic Target/Area | Example Application | Reference |
| Kinase Inhibition | Pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are critical regulators of cell division and are implicated in cancer.[13][14] | [13][14] |
| Anti-inflammatory | Pyrazole derivatives, such as celecoxib, are well-known selective COX-2 inhibitors used for the treatment of inflammation and pain.[5][15][16] | [5][15][16] |
| Antidiabetic | Substituted pyrazole-4-carboxylic acids have been synthesized and evaluated as hypoglycemic agents.[3][17] | [3][17] |
| Anticancer | A variety of pyrazole-4-carboxylic acid derivatives have demonstrated significant anticancer activity against various cancer cell lines.[13][18] | [13][18] |
Conclusion and Future Perspectives
The synthesis of substituted pyrazole-4-carboxylic acids is a mature yet continually evolving field. The classical Knorr synthesis and the Vilsmeier-Haack approach remain reliable and versatile methods. As our understanding of the roles of various biological targets in disease progression deepens, the demand for novel and diverse pyrazole-4-carboxylic acid derivatives will undoubtedly continue to grow. Future research will likely focus on the development of more efficient, sustainable, and regioselective synthetic methodologies, as well as the exploration of novel substitution patterns to fine-tune the pharmacological properties of these valuable compounds for the next generation of therapeutics.
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Al-Ostath, A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Yadav, P., & Lal, K. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
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Patel, H., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Cogent Chemistry, 4(1). [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]
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Perumal, P. T., et al. (2004). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. Journal of Heterocyclic Chemistry, 41(6), 997-1001. [Link]
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Surana, A. (n.d.). Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Yadav, P., & Lal, K. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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Mohammadi, Z., & Dastpeyman, S. (2017). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Iranian Chemical Society, 14(9), 2017-2023. [Link]
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Wikipedia. (2023). Gewald reaction. [Link]
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Preciado-Pineda, G., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
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Che, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(15), 5851. [Link]
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de Oliveira, R., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 68(3), 545-551. [Link]
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Kumar, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9497-9511. [Link]
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
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International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). [Link]
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van der Westhuyzen, R., et al. (2010). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells. Bioorganic & Medicinal Chemistry, 18(16), 5964-5976. [Link]
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Al-Saeedi, A. H. (2018). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Journal of Heterocyclic Chemistry, 55(1), 15-33. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The compound of interest, 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid , incorporates several key features that suggest significant therapeutic potential:
-
The Pyrazole Core: Provides a stable and aromatic platform for interaction with biological targets.
-
The Carboxylic Acid Moiety: This functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can act as a crucial anchoring point for binding to enzyme active sites, such as those of cyclooxygenases (COX).
-
The N-1 Hydroxyethyl Group: This substitution can influence the compound's solubility, bioavailability, and metabolic stability.
-
The C-5 Propyl Group: This lipophilic group can contribute to the compound's binding affinity and overall pharmacological profile.
Given these structural attributes, a primary hypothesis is that this molecule may exhibit anti-inflammatory and/or anticancer activities. This document provides a comprehensive guide for the in vitro evaluation of this compound, outlining detailed protocols and the scientific rationale behind them.
Part 1: Foundational Assays - Solubility and Cytotoxicity Profiling
A prerequisite for any meaningful in vitro evaluation is to understand the compound's solubility in aqueous media and its inherent cytotoxicity. These initial assessments are crucial for determining the appropriate concentration range for subsequent biological assays and for identifying any non-specific cytotoxic effects.
Compound Handling and Solubilization Protocol
Rationale: The solubility of a test compound directly impacts its bioavailability in cell-based assays. It is essential to prepare a stock solution in a suitable solvent and determine its working concentration range in the final assay medium. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose, but its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Solubility Assessment: Perform serial dilutions of the stock solution in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium.
-
Visual Inspection: Visually inspect the dilutions for any signs of precipitation.
-
Working Solution Preparation: Based on the solubility assessment, prepare working solutions by diluting the stock solution in cell culture medium immediately before use. Ensure the final DMSO concentration is consistent across all tested concentrations and the vehicle control.
General Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or cytostatic effects of a compound on cultured cells. This initial screen is vital to distinguish between a specific biological effect (e.g., anti-inflammatory) and general toxicity.
Experimental Workflow:
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol:
-
Cell Seeding: Seed a panel of relevant cell lines (e.g., a human cancer cell line like A549, and a normal human cell line like HEK293) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Part 2: Probing Anti-Inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2).[4][5]
Mechanism Snapshot: The Cyclooxygenase (COX) Pathway
Rationale: Understanding the target pathway is crucial for designing relevant assays. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[4]
Caption: Simplified COX signaling pathway.
In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This biochemical assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of potency (IC50) and selectivity for each isoform.
Protocol (using a commercial colorimetric or fluorometric assay kit):
-
Reagent Preparation: Prepare all kit components (buffer, heme, enzymes, arachidonic acid substrate) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound. Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as positive controls.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compound dilutions and controls to the wells and incubate for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Signal Detection: After a defined incubation period, stop the reaction and measure the output (colorimetric or fluorescent signal) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC50 (COX-1) / IC50 (COX-2).
Cellular Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Rationale: In a cellular context, inflammatory stimuli like lipopolysaccharide (LPS) induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of the test compound to suppress this inflammatory response.
Experimental Workflow:
Caption: Workflow for Nitric Oxide (NO) production assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations (determined from the MTT assay) of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated/LPS-stimulated controls.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant. This reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC50 value for the inhibition of NO production.
Part 3: Data Presentation and Interpretation
The results from these assays should be systematically organized to facilitate interpretation and comparison.
Summary of Expected Data
| Assay Type | Cell Line / Enzyme | Parameter Measured | Expected Outcome for Active Compound |
| Cytotoxicity | A549, HEK293 | IC50 (µM) | High IC50 value (low toxicity) |
| COX-1 Inhibition | Purified Enzyme | IC50 (µM) | Potency value |
| COX-2 Inhibition | Purified Enzyme | IC50 (µM) | Potency value |
| COX Selectivity | - | Selectivity Index (SI) | SI > 1 indicates COX-2 selectivity |
| NO Production | RAW 264.7 | IC50 (µM) | Low IC50 value |
Interpretation of Results
-
A potent inhibitor of COX-2 (low IC50) with a high selectivity index over COX-1 is a promising lead for a novel anti-inflammatory agent with a potentially favorable safety profile.
-
Inhibition of NO production in LPS-stimulated macrophages would provide cellular evidence of anti-inflammatory activity and suggest that the compound may modulate the iNOS pathway.
-
Low cytotoxicity in both normal and cancer cell lines is crucial for a compound intended for anti-inflammatory applications. Conversely, selective cytotoxicity against cancer cell lines could warrant further investigation into its potential as an anticancer agent.[6][7][8]
Conclusion
This guide provides a structured and scientifically grounded approach to the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity and key anti-inflammatory activities, researchers can effectively profile this novel compound and determine its potential as a therapeutic lead. Positive results from these assays would justify further investigation into its mechanism of action, including its effects on pro-inflammatory cytokine production and its efficacy in in vivo models of inflammation.
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Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chem Biol Drug Des. 2016 May;87(5):673-9. URL: [Link]
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Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. 2023. URL: [Link]
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Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery. 2012;9(8):741-748. URL: [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Medium. 2024. URL: [Link]
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Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorg Med Chem Lett. 2015 Mar 15;25(6):1221-6. URL: [Link]
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Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Semantic Scholar. 2000. URL: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2018 Sep; 23(9): 2197. URL: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. 2017 Jan; 25(1): 121–128. URL: [Link]
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Application Notes & Protocols: The Strategic Use of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid as a Versatile Chemical Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2] This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid (herein referred to as PPC-Acid ), a highly functionalized intermediate poised for the synthesis of diverse compound libraries and complex molecular architectures. We will explore its core reactivity, provide validated protocols for its derivatization, and discuss the strategic rationale behind these synthetic transformations.
Introduction: The Value Proposition of PPC-Acid
PPC-Acid is a trifunctional chemical building block, offering three distinct and orthogonal points for chemical modification. Its strategic value lies in the combination of these features:
-
A Substituted Pyrazole Core: The 1,4,5-trisubstituted pyrazole ring provides a rigid, aromatic scaffold that is metabolically stable and serves as an excellent bioisostere for other aromatic systems like benzene or phenol, often with improved physicochemical properties such as lower lipophilicity.[2]
-
A C4-Carboxylic Acid: This functional group is a primary handle for elaboration. It allows for the formation of amides, esters, and other derivatives, which are fundamental linkages in a vast number of biologically active molecules. Pyrazole carboxylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
-
An N1-Hydroxyethyl Group: The primary alcohol on the N1 side chain offers a secondary site for modification, enabling the introduction of diverse functionalities through etherification or esterification, which can be used to modulate solubility, cell permeability, or target engagement.
-
A C5-Propyl Group: This lipophilic group provides a stable substituent that can occupy hydrophobic pockets in biological targets.
This combination allows for a modular and divergent approach to library synthesis, making PPC-Acid an ideal starting point for hit-to-lead campaigns and structure-activity relationship (SAR) studies.
Physicochemical Properties of PPC-Acid
| Property | Value | Source |
| CAS Number | 1152555-04-8 | [6][7] |
| Molecular Formula | C₉H₁₄N₂O₃ | [6][8] |
| Molecular Weight | 198.22 g/mol | [6][8] |
| Boiling Point (Predicted) | 391.6 ± 32.0 °C | [6] |
| Appearance | Off-white to white solid (Typical) | General knowledge |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH), sparingly soluble in water | General knowledge |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Reactivity and Derivatization Protocols
The true utility of PPC-Acid is realized through the selective modification of its functional groups. The carboxylic acid is the most reactive site for common transformations, followed by the primary alcohol.
Figure 1: Reactive sites and primary derivatization pathways of PPC-Acid.
Protocol 2.1: Amide Bond Formation via HATU Coupling
Amide coupling is arguably the most critical reaction in medicinal chemistry for exploring SAR. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.
Rationale: This method is chosen for its speed, high yield, and compatibility with a wide range of amines, including those that are sterically hindered or have low nucleophilicity. The reaction proceeds through an activated ester intermediate, which readily reacts with the amine.
-
Materials:
-
PPC-Acid
-
Amine of choice (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add PPC-Acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Expected Outcome: A high yield (typically >80%) of the desired amide product.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous. Increase reaction time or slightly warm the mixture (to 40 °C). Consider using a different coupling agent like EDC/HOBt for simpler amines.
-
Starting Material Remains: Add an additional 0.2 eq of HATU and 0.5 eq of DIPEA and stir for another 1-2 hours.
-
Protocol 2.2: Fischer Esterification of the Carboxylic Acid
Esterification is a common strategy to create prodrugs, enhance lipophilicity, or block a reactive site. Fischer esterification is a classic, cost-effective method.
Rationale: This acid-catalyzed reaction is ideal for simple, unhindered alcohols. It is a straightforward procedure that avoids expensive reagents.
-
Materials:
-
PPC-Acid
-
Alcohol of choice (R-OH, e.g., methanol or ethanol), used as solvent
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
-
Step-by-Step Procedure:
-
Suspend PPC-Acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Cool the suspension in an ice bath (0 °C).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Remove the ice bath and heat the mixture to reflux for 4-16 hours. Monitor by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify as needed.
-
-
Expected Outcome: Moderate to high yield (60-90%) of the corresponding ester.
-
Troubleshooting:
-
Incomplete Reaction: The reaction is an equilibrium. To drive it to completion, use a large excess of the alcohol or remove the water formed using a Dean-Stark apparatus.
-
Protocol 2.3: Etherification of the N1-Hydroxyethyl Side Chain
Modifying the side-chain alcohol allows for fine-tuning of properties without altering the core pharmacophore generated from the carboxylic acid. The Williamson ether synthesis is a robust method for this transformation.
Rationale: This protocol uses a strong base to deprotonate the alcohol, forming a nucleophilic alkoxide that readily displaces a halide from an alkyl halide. This provides a reliable method for creating a wide variety of ethers.
-
Materials:
-
PPC-Acid derivative (e.g., the methyl ester from Protocol 2.2 to protect the acid)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Step-by-Step Procedure:
-
Protection Step: It is critical to first protect the carboxylic acid (e.g., as an ester) to prevent it from being deprotonated by the strong base.
-
To a flame-dried flask under an inert atmosphere, add the protected PPC-ester (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC/LC-MS).
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract with EtOAc, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography. The protecting group can be removed in a subsequent step if desired (e.g., saponification of the ester).
-
-
Expected Outcome: Good yield (70-95%) of the ether product.
-
Troubleshooting:
-
No Reaction: Ensure reagents are anhydrous. NaH is highly reactive with water. Consider using a more reactive solvent like DMF if THF fails.
-
Low Yield: The alkyl halide may be unreactive. Consider converting it to a better leaving group (e.g., tosylate or mesylate).
-
Application Showcase: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
To demonstrate the power of PPC-Acid, the following workflow outlines the synthesis of a hypothetical drug-like scaffold, targeting a generic kinase ATP-binding site. This example combines the protocols described above to build molecular complexity in a controlled, stepwise manner.
Figure 2: Synthetic workflow for a hypothetical kinase inhibitor scaffold starting from PPC-Acid.
This synthetic plan leverages the most reactive handle (the carboxylic acid) first to install a key pharmacophore element (the benzamide). Subsequently, the less reactive alcohol is modified to add a benzyl group, which could occupy a hydrophobic region of a kinase hinge-binding motif. This logical, step-wise approach allows for the creation of a focused library by simply varying the aniline derivative in Step 1 and the alkyl halide in Step 2, demonstrating the modularity afforded by the PPC-Acid intermediate.
Conclusion
This compound is a potent and versatile intermediate for drug discovery and chemical biology. Its three distinct functional groups provide a platform for divergent synthesis, enabling the rapid generation of novel and diverse chemical entities. The protocols outlined in this guide are based on robust and well-established chemical transformations, providing researchers with a reliable toolkit to unlock the full potential of this valuable building block. By understanding the causality behind each experimental choice, scientists can effectively troubleshoot and adapt these methods to construct the next generation of pyrazole-based therapeutics.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Gao, C., et al. (2022). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
MySkinRecipes. 1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid. Available at: [Link]
-
Akila, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Hu, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Rani, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Venkatesh, P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Freeman, J. P., & Surbey, D. L. (1977). Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Aoke Chemical. (Date unknown). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Available at: [Link]
-
Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
PubChemLite. 5-cyclopropyl-1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid. Available at: [Link]
-
Svidritskiy, E. A., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]
-
ABL Technology. 1-(2-Hydroxyethyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Karchava, A. V., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 1152555-04-8 [chemicalbook.com]
- 7. This compound CAS#: 1152555-04-8 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
Application Notes & Protocols: A Framework for Efficacy Evaluation of Pyrazole-Based COX-2 Inhibitors
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to numerous therapeutic agents with diverse pharmacological activities.[1][2] A particularly successful application has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of pain and inflammation, exemplified by the blockbuster drug celecoxib.[3][4] This document provides a comprehensive experimental framework for researchers and drug development professionals to assess the efficacy of novel pyrazole compounds as selective COX-2 inhibitors. We present a logical, multi-tiered approach, beginning with target-specific in vitro enzymatic assays, progressing to cell-based systems that model the inflammatory milieu, and culminating in a validated in vivo model of acute inflammation. Each protocol is designed to be self-validating, providing the robust data necessary for lead candidate selection and preclinical development.
| The Scientific Rationale: Targeting COX-2 in Inflammation
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (PGs) and thromboxanes.[5][6] Two primary isoforms exist: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a vital homeostatic role, including protecting the gastric mucosa and mediating platelet aggregation.[6]
-
COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in healthy tissue but is significantly upregulated at sites of inflammation by stimuli such as cytokines and bacterial lipopolysaccharides (LPS).[6][7] This elevated COX-2 activity leads to a surge in prostaglandin production (especially PGE2), driving the classic signs of inflammation: pain, swelling, and fever.[4]
The therapeutic strategy behind selective COX-2 inhibitors is to specifically block the pro-inflammatory isoform (COX-2) while sparing the protective, homeostatic functions of COX-1. This selectivity aims to provide potent anti-inflammatory relief with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms.[6][7] Pyrazole compounds, such as celecoxib, achieve this selectivity through a unique chemical structure, often containing a sulfonamide side chain that binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[4][7]
The following experimental cascade is designed to rigorously test a pyrazole compound's ability to selectively inhibit COX-2 and translate that molecular activity into a functional anti-inflammatory effect.
| COX-2 Signaling Pathway in Inflammation
The diagram below illustrates the central role of COX-2 in converting arachidonic acid into prostaglandins that mediate inflammatory responses.
Caption: The COX-2 signaling cascade leading to inflammation.
| Part 1: In Vitro Efficacy & Selectivity Profiling
The initial phase of evaluation focuses on direct target engagement. The primary goal is to quantify the compound's potency against both COX isoforms to establish its selectivity index.
| Protocol 1: Fluorometric COX-1 & COX-2 Isoform Inhibition Assay
This protocol provides a direct, quantitative measure of a compound's inhibitory potency (IC50) against purified COX-1 and COX-2 enzymes. The assay measures the peroxidase component of COX activity.[8][9]
Principle: The assay detects the peroxidase activity of COX enzymes, which convert arachidonic acid to PGH2. A fluorogenic probe is oxidized in the process, producing a fluorescent signal that is directly proportional to enzyme activity. Inhibitors will reduce the rate of fluorescence generation.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes (Cayman Chemical, BPS Bioscience, or equivalent).[10]
-
COX Activity Assay Kit (Fluorometric) (e.g., Abcam ab204699 or equivalent).[8]
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., Amplex™ Red).
-
Test pyrazole compound and positive controls (e.g., Celecoxib for COX-2 selectivity, a non-selective NSAID like Indomethacin).
-
DMSO (for compound dilution).
-
Black 96-well microplates.
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[8] Dilute enzymes to the recommended working concentration in cold assay buffer.
-
Compound Dilution Series: Prepare a serial dilution of the test pyrazole compound in DMSO. A typical starting point is a 10 mM stock, diluted to create a 10-point, 3-fold dilution series. Prepare similar dilutions for positive controls. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: In a 96-well black plate, set up the following wells in triplicate:
-
100% Activity Control: Add assay buffer, heme, and diluted enzyme. Add DMSO vehicle instead of inhibitor.
-
Inhibitor Wells: Add assay buffer, heme, diluted enzyme, and the corresponding dilution of the test compound or control.
-
Background Control: Add assay buffer, heme, and heat-inactivated enzyme (boil for 3-5 minutes).[11]
-
-
Pre-incubation: Add 10 µL of the test compound dilutions (or DMSO vehicle) to the appropriate wells. Then add the enzyme/heme mixture. Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid and fluorometric probe solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity every minute for 15-20 minutes in kinetic mode.
-
Repeat for Second Isoform: Repeat the entire procedure using the other COX isoform (e.g., if the first run was COX-2, the second run is COX-1) to determine selectivity.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the background control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2). A higher number indicates greater selectivity for COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Pyrazole A | 25.5 | 0.15 | 170 |
| Celecoxib (Control) | 15.0 | 0.08 | 187.5 |
| Indomethacin (Control) | 0.05 | 0.50 | 0.1 |
| Protocol 2: Cell-Based PGE2 Release Assay
This assay validates the findings from the enzymatic assay in a more physiologically relevant context. It measures the compound's ability to inhibit COX-2 activity within intact cells, where factors like cell permeability and metabolism come into play.[12]
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the expression of COX-2.[13] The subsequent production and release of PGE2 into the cell culture medium is measured by a competitive Enzyme-Linked Immunosorbent Assay (ELISA). An effective inhibitor will cause a dose-dependent reduction in PGE2 levels.[12]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test pyrazole compound and controls.
-
PGE2 ELISA Kit (Cayman Chemical, R&D Systems, or equivalent).
-
Cell culture plates (24- or 48-well).
-
Standard cell culture equipment (incubator, biosafety cabinet).
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 2.5 x 10⁵ cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Pre-treatment: Remove the culture medium. Add fresh, serum-free medium containing the desired concentrations of the test pyrazole compound or controls. Include a "vehicle control" group (DMSO only). Incubate for 1 hour.
-
LPS Stimulation: To all wells except the "unstimulated control," add LPS to a final concentration of 1 µg/mL to induce COX-2 expression.[12]
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C until the ELISA is performed.
-
PGE2 Quantification: Thaw the supernatants on ice. Quantify the PGE2 concentration in each sample using a commercial PGE2 ELISA kit, following the manufacturer's protocol precisely.
-
(Optional) Cell Viability Assay: After collecting the supernatant, perform a cell viability assay (e.g., MTT, PrestoBlue) on the remaining cells to ensure that the reduction in PGE2 is due to COX-2 inhibition and not compound-induced cytotoxicity.
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Calculate the concentration of PGE2 (pg/mL) in each sample based on the standard curve.
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the cellular IC50 value.
Sources
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support resource for the synthesis of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our focus is on providing practical, experience-driven insights to help you optimize your reaction yields and obtain a high-purity final product.
The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] The target molecule, this compound, is a key intermediate in the development of various pharmaceutical compounds.[2] This guide will address common challenges encountered during its synthesis, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a reliable synthetic route for this compound, and what are the critical steps?
A common and effective method for synthesizing 1,4,5-trisubstituted pyrazoles is based on the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] For the target molecule, a plausible two-step route involves the initial formation of the ethyl ester followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxohexanoate (a β-ketoester derivative) with 2-hydroxyethylhydrazine.
Step 2: Hydrolysis to this compound
The ethyl ester from Step 1 is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Proposed synthetic workflow for the target molecule.
Q2: My yield for the pyrazole ring formation (Step 1) is consistently low. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis can often be attributed to incomplete reactions, side product formation, or suboptimal reaction conditions.[3] Here are some common troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be proceeding to completion. To address this, you can try increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[3] Increasing the reaction temperature, such as refluxing in a suitable solvent like ethanol, can also drive the reaction forward.[3]
-
Catalyst Choice: The choice and amount of an acid or base catalyst can be crucial. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial condensation.[3]
-
Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole. One common side reaction is the formation of isomeric pyrazoles. The regioselectivity of the reaction between the β-ketoester and the substituted hydrazine is a key factor.[4]
-
Purity of Starting Materials: The purity of your starting materials is critical. Impurities can lead to unwanted side reactions, reducing yields and complicating purification.[5] It's advisable to use high-purity starting materials ( >98%) to ensure predictable and clean reactions.[5]
Optimization of Reaction Conditions:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Ethanol | Toluene, Acetic Acid | Solvent polarity can influence reaction rate and regioselectivity.[5] |
| Temperature | Room Temperature to Reflux | Microwave Irradiation | Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][6] |
| Catalyst | Acetic Acid (catalytic) | No catalyst, or other protic acids | The necessity and type of catalyst can be substrate-dependent. |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS until completion | Ensures the reaction does not stop prematurely.[3] |
Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
The reaction of a non-symmetrical β-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomers. The key to controlling regioselectivity lies in the differential reactivity of the two carbonyl groups of the β-ketoester with the two nitrogen atoms of the hydrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole-4-Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking for practical, field-proven advice on overcoming common challenges in the purification of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve high purity for your pyrazole-4-carboxylic acid derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the common initial questions that researchers face when dealing with the purification of pyrazole-4-carboxylic acids.
Q1: My pyrazole-4-carboxylic acid is a solid. What is the best initial purification technique to try?
For solid pyrazole-4-carboxylic acids, recrystallization is often the most effective and straightforward initial purification method.[1] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Q2: I'm seeing multiple spots on my TLC, even after an initial purification attempt. What could be the issue?
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate, even after initial purification, often points to the presence of regioisomers or other closely related impurities.[2] The synthesis of pyrazoles, especially from unsymmetrical 1,3-dicarbonyl compounds, can lead to the formation of isomeric products which can be challenging to separate.[2][3]
Q3: My purified pyrazole-4-carboxylic acid is colored. How can I remove the color?
Colored impurities often arise from side reactions involving the hydrazine starting material.[2] These can sometimes be removed by treatment with activated carbon during recrystallization. However, be aware that activated carbon can also adsorb your product, leading to lower yields.
Q4: Can I use acid-base extraction to purify my pyrazole-4-carboxylic acid?
Yes, acid-base extraction is a very effective technique for separating carboxylic acids from neutral or basic impurities.[1] The pyrazole-4-carboxylic acid can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide) and washed with an organic solvent to remove non-acidic impurities. The acid is then recovered by acidifying the aqueous layer and extracting it with an organic solvent.[1][4]
Q5: What are the best analytical techniques to assess the purity of my final product?
A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[6][7] Mass spectrometry (MS) will confirm the molecular weight of your compound.[2][7]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success depends on choosing the right solvent and conditions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Probable Cause: The solvent is not a good choice for your specific pyrazole-4-carboxylic acid.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities. Good starting points for pyrazole-4-carboxylic acids include water, alcohols (ethanol, methanol, isopropanol), and acetone.[8][9]
-
Solvent Mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Probable Cause: The solution is supersaturated, or the cooling rate is too fast. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Scratching the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Use a Lower-Boiling Solvent: If the melting point of your compound is low, choose a solvent with a lower boiling point.
-
Problem 3: Poor recovery of the purified compound.
-
Probable Cause: The compound is too soluble in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Solvent Choice: Re-evaluate your choice of solvent. The ideal solvent should have low solubility for your compound at low temperatures.
-
Experimental Protocol: Recrystallization of a Pyrazole-4-Carboxylic Acid
-
Solvent Selection: In a small test tube, add a small amount of your crude pyrazole-4-carboxylic acid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and good solubility at elevated temperatures.
-
Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Problem 1: Poor separation of the desired compound from impurities.
-
Probable Cause: The eluent system is not optimized.
-
Solution:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal eluent system should give your desired compound an Rf value of around 0.3-0.4 and good separation from impurities.
-
Adding Acid to the Eluent: For carboxylic acids, adding a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape and reduce tailing by keeping the acid in its protonated, less polar form.[10]
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution where the polarity of the eluent is gradually increased during the separation.
-
Problem 2: The compound is streaking on the column.
-
Probable Cause: The compound is not fully soluble in the mobile phase, or the column is overloaded.
-
Solution:
-
Solubility Check: Ensure your compound is soluble in the eluent. If not, you may need to dissolve the sample in a stronger solvent and adsorb it onto a small amount of silica before loading it onto the column (dry loading).
-
Reduce Sample Load: Do not overload the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of sample to silica gel by weight, depending on the difficulty of the separation.
-
Experimental Protocol: Column Chromatography of a Pyrazole-4-Carboxylic Acid
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation of your product from impurities. Add a small amount of acetic acid (e.g., 0.5%) to the eluent to improve resolution.
-
Column Packing: Pack a column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the dry silica onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole-4-carboxylic acid.
Troubleshooting Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Problem 1: Low recovery of the product after acidification and extraction.
-
Probable Cause: The pH of the aqueous layer was not sufficiently acidic, or the compound has some solubility in water.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2) to ensure complete protonation.[1] Use a pH meter or pH paper to verify.
-
Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent rather than one large extraction to improve recovery.
-
Salting Out: If the product has significant water solubility, add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction to decrease the solubility of the organic compound in the aqueous phase.[4]
-
Problem 2: An emulsion forms at the interface between the aqueous and organic layers.
-
Probable Cause: Vigorous shaking or the presence of surfactants.
-
Solution:
-
Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously.
-
Brine Addition: Add a small amount of brine to help break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of celite can break the emulsion.
-
Workflow for Selecting a Purification Technique
Caption: Decision tree for selecting a purification method.
Part 3: Advanced Purification Techniques
For particularly challenging separations, such as removing stubborn regioisomers, more advanced techniques may be necessary.
Purification via Salt Formation
One effective method involves the formation of acid addition salts.[8][11] The pyrazole can be converted into a salt by reacting it with an inorganic or organic acid.[8][11] This salt can then be selectively crystallized, leaving impurities behind in the solution.[11] The purified pyrazole-4-carboxylic acid can then be regenerated by treatment with a base.
Part 4: Purity Assessment
After purification, it is crucial to assess the purity of your pyrazole-4-carboxylic acid.
| Technique | Information Provided | Typical Observations for a Pure Sample |
| TLC | Number of components, relative polarity | A single spot. |
| ¹H NMR | Structural confirmation, presence of proton-containing impurities | Sharp, well-resolved peaks with correct integrations and chemical shifts. Absence of unexpected signals. |
| ¹³C NMR | Structural confirmation, presence of carbon-containing impurities | The correct number of peaks corresponding to the structure. Absence of extraneous peaks. |
| HPLC | Quantitative purity assessment | A single major peak, typically >95% purity.[5] |
| MS | Molecular weight confirmation | A peak corresponding to the expected molecular ion. |
| Melting Point | Indication of purity | A sharp melting point range (typically < 2 °C). |
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
SIELC. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
-
International Journal of Current Research and Review. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]
- Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
-
Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (n.d.). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 10. reddit.com [reddit.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Pyrazole Synthesis Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their successful synthesis is often a key step in discovery and development pipelines.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome synthetic hurdles and achieve your desired outcomes.
I. Foundational Principles of Pyrazole Synthesis
The most common and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[5][6][7][8] The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][8] While this reaction is generally robust and high-yielding, its outcome can be sensitive to substrate structure, reaction conditions, and the presence of impurities.
Core Reaction Mechanism: Knorr Pyrazole Synthesis
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: achieving high regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these critical N-heterocycles. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing isomeric outcomes. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is "regioselectivity" in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of pyrazoles, particularly from the common condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomeric products can be formed.[1] This occurs because the substituted hydrazine can initiate its attack at either of the two distinct carbonyl groups of the dicarbonyl starting material, leading to a mixture of pyrazoles that can be challenging and costly to separate.[2][3] Controlling which isomer is formed is paramount in drug discovery and development, as different regioisomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the fundamental factors that control the reaction's outcome?
A2: The regiochemical outcome of the classical Knorr pyrazole synthesis is a delicate interplay of several competing factors.[2] Understanding these can provide a rational basis for troubleshooting:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups (e.g., -CF₃) will activate a nearby carbonyl group, making it a more favorable site for initial nucleophilic attack by the hydrazine.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will generally direct the hydrazine to attack the less sterically encumbered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable set of parameters. Solvent, temperature, and pH can dramatically shift the isomeric ratio.[1] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]
Below is a diagram illustrating the key factors that influence the regioselectivity in pyrazole synthesis.
Caption: Factors influencing regioselectivity.
Troubleshooting Guides
Problem: Poor Regioisomeric Ratio with Fluorinated 1,3-Diketones
Scenario: "I am reacting methylhydrazine with 1-phenyl-4,4,4-trifluorobutane-1,3-dione in ethanol, and I'm getting a nearly 1:1 mixture of the 3-phenyl-5-trifluoromethyl and 5-phenyl-3-trifluoromethyl pyrazoles. How can I favor the formation of the 5-phenyl-3-trifluoromethyl isomer?"
Analysis and Solution: This is a classic challenge where the strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl highly electrophilic, but the nucleophilicity of the two nitrogens in methylhydrazine and the reaction solvent play a crucial role. In protic solvents like ethanol, the solvent can compete with the hydrazine in attacking the more reactive carbonyl group, leading to low regioselectivity.[4]
Recommended Protocol: Solvent-Mediated Regiocontrol
The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols can dramatically enhance regioselectivity.[3][4] These solvents stabilize the transition state leading to the desired isomer without competing in the reaction.
Step-by-Step Protocol:
-
Solvent Selection: Substitute ethanol with either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] HFIP often provides higher selectivity.
-
Reaction Setup: Dissolve the 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in HFIP.
-
Reagent Addition: Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Expected Outcome: The regioselectivity can be dramatically improved, often to ratios exceeding 95:5 in favor of the 5-phenyl-3-trifluoromethyl isomer.[4]
Comparative Data:
| Solvent | Temperature (°C) | Ratio (5-Aryl:3-Aryl) | Reference |
| Ethanol | 25 | ~1:1.3 | |
| TFE | 25 | 85:15 | [4] |
| HFIP | 25 | >97:3 |
Problem: Unpredictable Regioselectivity with Arylhydrazines
Scenario: "The reaction of phenylhydrazine with an unsymmetrical 1,3-diketone is giving me inconsistent isomeric ratios from batch to batch. What could be the cause?"
Analysis and Solution: The regioselectivity of reactions involving arylhydrazines is highly sensitive to pH. The two nitrogen atoms of phenylhydrazine have different basicities and nucleophilicities. Under neutral conditions, the terminal -NH₂ group is more nucleophilic. However, under acidic conditions, the aniline-like nitrogen can be protonated, altering the electronic properties and potentially changing the site of initial attack.
Workflow for Optimization:
The following workflow diagram outlines a systematic approach to optimizing the reaction conditions to achieve consistent regioselectivity.
Caption: Workflow for optimizing regioselectivity.
Recommended Protocol: pH-Controlled Synthesis
-
Acidic Conditions: Dissolve the 1,3-diketone in glacial acetic acid and add the arylhydrazine. Heat as necessary. Acetic acid often promotes the formation of one regioisomer exclusively.
-
Neutral Conditions: Perform the reaction in a neutral solvent like ethanol or toluene at room temperature or with heating.
-
Basic Conditions: Include a non-nucleophilic base like pyridine in an appropriate solvent.
By systematically screening these conditions, you can identify the optimal pH environment for the selective formation of your desired regioisomer.
Advanced Strategies for Regiocontrol
Catalytic Approaches
Recent advances have demonstrated the utility of catalysis in achieving high regioselectivity. For instance, cerium-catalyzed tandem oxidation and cyclization of vicinal diols with hydrazones provides a novel and efficient route to 1,3-di- and 1,3,5-trisubstituted pyrazoles with good to excellent yields and regioselectivity.[5][6] Iron- and ruthenium-catalyzed reactions have also been developed for the regioselective synthesis of pyrazoles from diols or β-hydroxy ketones.[7][8]
Organocatalysis
Organocatalytic methods, such as the use of secondary amines to promote the [3+2] cycloaddition of carbonyl compounds and diazoacetates, can generate substituted pyrazoles with high levels of regioselectivity under mild, environmentally friendly conditions.[9]
Summary
Improving regioselectivity in pyrazole synthesis is an achievable goal through a systematic and informed approach to experimental design. By carefully considering the electronic and steric properties of your substrates and methodically optimizing reaction conditions—particularly solvent and pH—you can significantly enhance the formation of the desired regioisomer. For particularly challenging cases, exploring modern catalytic methods may provide a robust solution.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Reddy, G. O., & Rao, K. S. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(46), 9239-9243. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Smith, A. B., & Jones, C. D. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(1), 41-46. [Link]
-
Wang, X., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(28), 4653-4656. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Reddy, G. O., & Rao, K. S. (2022). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 20(46), 9239-9243. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(6), 3769–3778. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. [Link]
Sources
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- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
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- 9. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for the stability testing of this novel pyrazole derivative. Adhering to the highest standards of scientific integrity, this document explains the causality behind experimental choices and provides self-validating protocols grounded in authoritative guidelines.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its structure, the primary stability concerns involve three key functional groups: the pyrazole ring, the carboxylic acid moiety, and the N-hydroxyethyl substituent. Potential degradation pathways include:
-
Oxidation: The pyrazole ring and the hydroxyethyl group can be susceptible to oxidative degradation.[1][2]
-
Decarboxylation: Carboxylic acids can undergo thermal degradation through the loss of carbon dioxide.[3][4][5]
-
Hydrolysis: While generally stable, esterification could occur if formulated with alcohols, and subsequent hydrolysis would be a concern. The molecule itself does not contain ester or amide bonds, which are most susceptible to hydrolysis.[6][7]
-
Photodegradation: Exposure to light can provide the energy to initiate degradation reactions.[8][9][10]
Q2: What are the standard ICH guidelines I should follow for stability testing of this compound as a new drug substance?
For a new molecular entity like this, the foundational guideline is ICH Q1A(R2) Stability Testing of New Drug Substances and Products .[11][12][13][14][15] This guideline outlines the core requirements for long-term, intermediate, and accelerated stability studies.
Q3: What conditions are required for a forced degradation (stress testing) study?
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[10][16] Key stress conditions mandated by ICH guidelines include:[9][16][17]
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.[16]
-
Thermal Degradation: Dry heat at temperatures significantly above accelerated conditions (e.g., 80°C).[8]
-
Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as detailed in ICH Q1B .[8][9][11]
The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the analytical methods are truly "stability-indicating."[8][16]
Q4: What is the most appropriate analytical technique for a stability study of this compound?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the most common and robust technique for stability testing of small molecules.[18][19] Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and characterization of unknown degradation products that may form during the study.[18]
Troubleshooting Guides
This section addresses specific issues you may encounter during your stability program.
Issue 1: An unknown peak is observed in the HPLC chromatogram during an accelerated stability study.
Diagnostic Workflow:
-
Verify System Suitability: Ensure that the HPLC system is performing correctly. Check the retention time, peak shape, and area of your reference standard.
-
Assess the Blank: Inject a blank (diluent) to rule out contamination from the solvent or system.
-
Characterize the Peak:
-
UV Spectrum: Use a Photo Diode Array (PDA) detector to obtain the UV spectrum of the unknown peak. Compare it to the parent compound. A similar spectrum might suggest a related impurity, while a significantly different one could indicate a major structural change.
-
Mass-to-Charge Ratio (m/z): If using LC-MS, determine the m/z of the unknown peak. This is the most critical piece of information for postulating a structure.
-
-
Correlate with Stress Conditions: Does the peak appear under specific stress conditions?
-
Oxidative Stress: An increase in mass of +16 Da could indicate hydroxylation (e.g., on the pyrazole ring or propyl chain) or N-oxide formation.[1]
-
Thermal Stress: A decrease in mass of -44 Da strongly suggests decarboxylation of the carboxylic acid group.[3][4]
-
Acid/Base Hydrolysis: While less likely for this molecule, look for products related to reactions with the solvent or buffer components.
-
Corrective Actions:
-
Structure Elucidation: Based on the m/z and the stress condition, propose a likely structure for the degradant. This is crucial for understanding the degradation pathway.
-
Method Modification: If the peak is not well-resolved from the parent peak, modify the HPLC method (e.g., change the gradient slope, mobile phase pH, or column chemistry) to improve separation. A validated, stability-indicating method must be able to separate all degradation products from the main drug.[16]
Issue 2: The physical appearance of the drug substance changes during the stability study (e.g., color change, clumping).
Diagnostic Workflow:
-
Document the Change: Precisely record the nature of the change (e.g., from white powder to yellow powder), the time point, and the storage condition.
-
Microscopic Examination: Visually inspect the material under a microscope to check for changes in crystallinity or morphology.
-
Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD) can determine if a change in the crystalline form (polymorphism) has occurred. Differential Scanning Calorimetry (DSC) can detect changes in melting point or thermal events.
-
Chemical Analysis: Use HPLC to determine if the physical change is accompanied by chemical degradation. A color change, for instance, often indicates the formation of a low-level chromophoric degradant, which may be a product of oxidation.
Corrective Actions:
-
Container Closure System: Investigate the suitability of the packaging. If the substance is hygroscopic, a container with a desiccant may be required. For light-sensitive compounds, amber vials or other light-protecting packaging is necessary.[12]
-
Hygroscopicity Assessment: Perform a hygroscopicity study to understand the compound's affinity for moisture, which can accelerate degradation and cause physical changes.
-
Formulation Development: If the substance is intended for a solid dosage form, these instabilities may necessitate the inclusion of excipients that can protect the drug substance.
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid: Mix the stock solution 1:1 with 0.2 M HCl. Heat at 60°C for 24 hours.
-
Base: Mix the stock solution 1:1 with 0.2 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution 1:1 with 6% H₂O₂. Keep at room temperature for 24 hours.[16]
-
Thermal: Store the solid drug substance in an oven at 80°C for 7 days. Also, heat a solution at 60°C.
-
Photostability: Expose the solid drug substance and a solution to light conditions as specified in ICH Q1B.[9]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration for HPLC analysis. The goal is to achieve 5-20% degradation.[16]
-
Peak Purity & Mass Balance: Analyze all stressed samples. The analytical method should demonstrate specificity, and the total mass balance (sum of the parent compound and all degradation products) should be close to 100%.
Table 1: ICH Q1A(R2) Recommended Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Source: Adapted from ICH Q1A(R2) Guidelines.[11][12][15]
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways under various stress conditions.
Diagram 2: Stability Testing Workflow
Caption: A typical workflow for a formal stability study.
References
- ResolveMass Laboratories. (2025, November 5).
- Bavisotto, R., et al. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
- ICH. (n.d.). Quality Guidelines.
- ICH. (n.d.). Q1A(R2) Guideline.
- Pharmaguideline. (n.d.).
- MedCrave online. (2016, December 14).
- Bavisotto, R., et al. (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
- SciSpace. (2016, December 14).
- NIH. (n.d.).
- National Renewable Energy Laboratory. (n.d.).
- OSTI.GOV. (2012, December 31).
- Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?
- NIH. (n.d.).
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- BenchChem. (n.d.). Unraveling the Metabolic Fate of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in Biological Systems: A Technical Guide.
- Pharmaceutical Press. (2010, October 9).
- Pharmacy 180. (n.d.).
Sources
- 1. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. database.ich.org [database.ich.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. scispace.com [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Green Chemistry Innovations in Pyrazole Synthesis: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for the green synthesis of pyrazoles. As the pharmaceutical and agrochemical industries intensify their focus on sustainable manufacturing, the demand for cleaner, more efficient, and safer methods for synthesizing core heterocyclic scaffolds like pyrazoles has never been greater. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various pesticides.
This guide is designed for you—the researcher, the process chemist, the drug development professional—to navigate the practical challenges and unlock the full potential of green chemistry in your pyrazole synthesis workflows. We will move beyond theoretical concepts to provide actionable, field-tested advice in a question-and-answer format, addressing the specific issues you are likely to encounter at the bench.
Part 1: Troubleshooting Common Experimental Hurdles
This section addresses specific, hands-on problems that can arise during the implementation of green pyrazole synthesis protocols.
Question 1: "My one-pot, multicomponent reaction (MCR) for pyrazole synthesis is giving me a complex mixture of products with low yield of the desired pyrazole. How can I improve selectivity?"
Answer: This is a classic challenge in MCRs where multiple reactive pathways compete. The key is to control the reaction kinetics to favor the desired product cascade.
-
Causality and Strategic Advice: In the common synthesis of pyrazoles from 1,3-dicarbonyls, hydrazines, and another component, the initial condensation steps are critical. Side reactions, such as self-condensation of the dicarbonyl or undesired reactions of the hydrazine, can dominate if the conditions are not optimal.
-
Troubleshooting Protocol:
-
Catalyst Screening: The choice of catalyst is paramount. While traditional mineral acids work, they are not environmentally benign. Consider solid acid catalysts like montmorillonite K-10 clay or zeolites. These heterogeneous catalysts can offer shape selectivity and are easily recoverable, simplifying downstream processing. Start with a catalyst loading of 5-10 mol% and screen for the best performance.
-
Solvent Polarity Tuning: The solvent plays a crucial role in stabilizing intermediates. If you are using a non-polar solvent and seeing issues, try a polar aprotic solvent like ethanol or even a deep eutectic solvent (DES). Greener solvents like ethanol are often excellent choices for these reactions. A switch to a more polar medium can preferentially stabilize the desired transition states.
-
Order of Addition: Do not underestimate the impact of how you add your reagents. Instead of mixing all three components at once, try a sequential addition. For example, pre-mixing the 1,3-dicarbonyl and the hydrazine for a short period (e.g., 10-15 minutes at room temperature) to form the hydrazone intermediate before adding the third component can significantly channel the reaction down the desired pathway.
-
Temperature & Energy Source: If thermal heating is leading to decomposition or side products, consider alternative energy sources. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. Start with a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC or LC-MS.
-
Question 2: "I'm attempting a solvent-free pyrazole synthesis using a solid-state grinding method, but the reaction is incomplete, even after extended reaction times. What's going wrong?"
Answer: Solvent-free, mechanochemical methods are an excellent green chemistry approach, but they depend critically on achieving intimate contact between the reactants.
-
Causality and Strategic Advice: In the absence of a solvent to facilitate molecular mobility, the efficiency of a solid-state reaction is determined by the surface area of contact and the energy input from grinding. If reactants are not finely powdered and homogeneously mixed, the reaction will only occur at the crystal interfaces, leading to an incomplete conversion.
-
Troubleshooting Protocol:
-
Mortar and Pestle Technique: Ensure all solid reactants are finely and individually ground to a consistent, flour-like powder before mixing. When mixing, grind the components together vigorously for at least 15-20 minutes.
-
Inclusion of a Grinding Auxiliary: Add a small amount of a catalytic liquid to assist the process. This is known as Liquid-Assisted Grinding (LAG). A few drops of a high-boiling, green solvent like glycerol or polyethylene glycol (PEG) can create a paste-like consistency, dramatically improving molecular mobility without acting as a bulk solvent.
-
Catalyst Integration: For catalyzed solid-state reactions, ensure the catalyst is well-dispersed. If using a solid catalyst, co-grind it with one of the reactants first before adding the other components.
-
Consider a Ball Mill: For reproducible and scalable results, a planetary ball mill is superior to manual grinding. The high-energy impact and friction generated in a ball mill ensure consistent and efficient mixing and reaction activation.
-
Part 2: Frequently Asked Questions (FAQs) in Green Pyrazole Synthesis
This section covers broader, more strategic questions about designing and implementing green pyrazole synthesis workflows.
Question 3: "What are the most impactful green solvent choices for pyrazole synthesis, and how do I select the right one?"
Answer: Moving away from chlorinated solvents (like DCM, chloroform) and polar aprotic solvents with poor safety profiles (like DMF, DMAc) is a primary goal. The best choice depends on the specific reaction.
-
Top Green Solvent Candidates:
-
Ethanol/Water Mixtures: For many classical pyrazole syntheses involving condensations, ethanol and water are excellent, safe, and biodegradable options.
-
Deep Eutectic Solvents (DES): These are mixtures of a hydrogen bond donor (e.g., glycerol, urea) and a hydrogen bond acceptor (e.g., choline chloride). DES are non-volatile, often biodegradable, and can act as both solvent and catalyst. They are particularly effective in MCRs.
-
Glycerol: A byproduct of biodiesel production, glycerol is a non-toxic, biodegradable, high-boiling solvent that can be very effective for high-temperature reactions.
-
-
Selection Workflow:
Caption: Decision workflow for green solvent selection.
Question 4: "How can I effectively replace traditional acid/base catalysts with greener alternatives in pyrazole synthesis?"
Answer: The focus is on heterogeneous, recyclable catalysts that minimize waste and simplify product purification.
-
Green Catalyst Hierarchy:
| Catalyst Type | Examples | Advantages | Key Considerations |
| Heterogeneous Solid Acids | Montmorillonite K-10, Zeolites (H-ZSM-5), Amberlyst-15 | Recyclable, easy separation, often milder conditions, can be shape-selective. | May require higher temperatures; potential for leaching. |
| Biocatalysts | Immobilized Lipases | Highly selective, operate in mild aqueous conditions, biodegradable. | Substrate scope can be limited; enzyme stability. |
| Nanocatalysts | Magnetic nanoparticles (e.g., Fe3O4-supported acids) | High surface area, excellent activity, can be recovered with a magnet. | Potential for metal leaching into the product; synthesis of the catalyst. |
| Phase Transfer Catalysts | Tetrabutylammonium bromide (TBAB) | Useful for reactions with immiscible phases, allowing for water as a solvent. | Can require separation from the product. |
-
Implementation Strategy:
-
Start with Commercial Clays: Montmorillonite K-10 is an inexpensive and highly effective starting point for many acid-catalyzed cyclocondensations.
-
Consider Magnetic Nanoparticles for Scalability: If recyclability is a key driver for process development, investing in a magnetically separable catalyst can offer significant long-term advantages in terms of waste reduction and catalyst cost.
-
Explore Biocatalysis for Chiral Pyrazoles: When enantioselectivity is required, enzymatic approaches, while more complex to develop, offer unparalleled selectivity under the greenest possible conditions (aqueous buffers at room temperature).
-
Question 5: "What are the main benefits of using microwave or ultrasound energy for pyrazole synthesis compared to conventional heating?"
Answer: Both microwave (MW) and ultrasound (US) are forms of alternative energy input that can dramatically accelerate reactions, often leading to cleaner product profiles and higher yields.
-
Mechanism of Action & Benefits:
-
Microwave Chemistry: Microwaves directly heat the solvent and any polar reactants through dielectric heating. This leads to rapid, uniform, and efficient heating, often accessing reaction pathways that are not favored under conventional heating. The primary benefits are drastic reductions in reaction time (hours to minutes) and often improved yields due to the suppression of side reactions.
-
Sonochemistry (Ultrasound): Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This collapse generates localized hot spots with extreme temperatures and pressures, as well as intense shear forces. This enhances mass transfer and can initiate reactions at lower bulk temperatures. It is particularly effective for heterogeneous reactions involving solids or immiscible liquids.
-
-
Comparative Analysis:
Caption: Comparison of energy sources for synthesis.
References
-
Microwave-assisted eco-friendly synthesis of pyrazole derivatives. Journal of Saudi Chemical Society.[Link]
-
A green and efficient one-pot synthesis of pyranopyrazoles in an aqueous medium. Journal of the Serbian Chemical Society.[Link]
-
Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles Catalyzed by N-Sulfonated Chitosan. Molecules.[Link]
-
A Review on the Green Synthesis of Pyrazole Derivatives. Organic & Medicinal Chemistry International Journal.[Link]
Validation & Comparative
A Comparative Analysis of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic Acid and Celecoxib: A Guide for Drug Development Professionals
Introduction: The Quest for Safer Anti-Inflammatory Agents
The management of pain and inflammation remains a cornerstone of modern medicine. A pivotal moment in this field was the development of selective cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, selective inhibitors were designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[1][2]
Celecoxib (Celebrex®) is the archetypal selective COX-2 inhibitor, widely prescribed for conditions like osteoarthritis and rheumatoid arthritis.[3][4][5][6] However, the therapeutic landscape is continually evolving, with ongoing research into new chemical entities that may offer improved efficacy, safety, or pharmacokinetic profiles. One such class of compounds is pyrazole carboxylic acid derivatives, which share a core scaffold with celecoxib and have shown promise as anti-inflammatory agents.[7][8][9]
This guide provides a detailed comparative analysis of the well-established celecoxib against a structurally related but less-characterized compound: 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid . While extensive data exists for celecoxib, this guide will leverage known structure-activity relationships to hypothesize the potential of this novel pyrazole derivative and outline a comprehensive experimental framework for its direct comparison. This document is intended for researchers, scientists, and drug development professionals seeking to understand the benchmark for COX-2 inhibition and the necessary steps to validate a potential new therapeutic agent.
Celecoxib: The Established COX-2 Inhibitor Benchmark
Celecoxib is a diaryl-substituted pyrazole that functions as a highly selective, reversible inhibitor of the COX-2 enzyme.[4] Its established efficacy and extensive clinical data make it the ideal benchmark for evaluating new anti-inflammatory compounds.
Mechanism of Action: Selective Prostaglandin Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of celecoxib stem from its ability to block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][10][11] It achieves this by selectively binding to the COX-2 isoenzyme. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a side pocket that accommodates celecoxib's sulfonamide group.[1][4][8] This structural difference is the basis for its selectivity, allowing it to reduce inflammation while minimizing the gastrointestinal adverse effects that arise from the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.[1][4]
Caption: Mechanism of Celecoxib action via selective inhibition of the COX-2 pathway.
Pharmacological and Safety Profile
Celecoxib is rapidly absorbed after oral administration, extensively metabolized by the CYP2C9 enzyme in the liver, and excreted in feces and urine.[12][13] Its clinical use is well-documented for various inflammatory conditions.[3][12] However, like other NSAIDs, celecoxib carries FDA boxed warnings for increased risk of serious cardiovascular thrombotic events (myocardial infarction and stroke) and gastrointestinal bleeding, ulceration, and perforation.[6][11][14]
| Property | Celecoxib |
| Mechanism of Action | Selective COX-2 Inhibitor[3][4] |
| Peak Plasma Concentration | ~3 hours post-oral administration[10][12][15] |
| Protein Binding | ~97% (primarily to albumin)[4][16] |
| Metabolism | Primarily via CYP2C9 in the liver[11][12][13] |
| Elimination Half-Life | ~11 hours[13][17] |
| Excretion | 57% in feces, 27% in urine[4][12] |
| Primary Indications | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[3][4][6] |
| Key Adverse Events | Cardiovascular events, GI bleeding/ulceration[3][14][18] |
This compound: A Potential Challenger?
This compound is a pyrazole derivative whose biological activity is not yet extensively documented in publicly available literature. It is known as a chemical intermediate for the synthesis of pharmaceuticals.[19] However, its core structure provides a strong rationale for investigating its potential as an anti-inflammatory agent.
Chemical Structure and Rationale for Investigation
The structure of this compound features a pyrazole ring, a common scaffold in many known COX-2 inhibitors, including celecoxib.[8][9] The presence of the carboxylic acid group and the specific substitution pattern on the pyrazole ring are features often explored in the design of new anti-inflammatory drugs. Studies on similar pyrazole analogues have demonstrated potent and selective COX-2 inhibitory activity, sometimes comparable or even superior to celecoxib.[7][20] Therefore, it is hypothesized that this compound may also exhibit selective COX-2 inhibition.
Proposed Experimental Workflow for Comparative Analysis
To rigorously evaluate this compound against celecoxib, a systematic, multi-tiered experimental approach is required. The following workflow outlines the critical assays needed to characterize its efficacy and preliminary safety profile.
Caption: Proposed experimental workflow for the comparative evaluation of a novel compound.
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes and to calculate its Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
-
Methodology:
-
Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Incubation: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and various concentrations of the test compound (and celecoxib as a positive control). Allow pre-incubation for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Quantification: The reaction produces Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). The peroxidase activity of COX converts PGH2 to other prostaglandins, a process that can be monitored colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
-
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping: Divide animals into groups: Vehicle control, positive control (celecoxib), and test compound groups at various doses.
-
Compound Administration: Administer the test compound and controls orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume indicates the degree of edema. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.
-
Comparative Summary and Future Directions
The following table summarizes the known attributes of celecoxib and highlights the key parameters that must be determined experimentally for this compound to enable a meaningful comparison.
| Feature | Celecoxib (Known) | This compound (To Be Determined) |
| COX-2 IC50 | Potent (in the nM to low µM range)[7][9] | Requires experimental determination. |
| Selectivity Index (SI) | High (e.g., >70)[7] | Requires experimental determination. |
| In Vivo Efficacy | Demonstrated in multiple animal models and clinical trials[11][20] | Requires evaluation (e.g., paw edema model). |
| GI Safety | Lower risk than non-selective NSAIDs, but risk still present[13][20] | Requires evaluation (e.g., ulcerogenicity study). |
| Pharmacokinetics | Well-characterized (T½ ~11h, CYP2C9 metabolism)[12][13] | Requires full PK profiling. |
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (URL: [Link])
-
Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed. (URL: [Link])
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
-
Celecoxib - Wikipedia. (URL: [Link])
-
CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov. (URL: [Link])
-
Celebrex (celecoxib): Side effects, uses, dosage, and more - Medical News Today. (URL: [Link])
-
Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib: A Selective Cyclo-Oxygenase-2 Inhibitor | Request PDF - ResearchGate. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Clinical Pharmacology of Celecoxib. (URL: [Link])
-
Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (URL: [Link])
-
Celecoxib (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])
-
Celebrex (celecoxib): Uses & Side Effects - Cleveland Clinic. (URL: [Link])
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (URL: [Link])
-
COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. (URL: [Link])
-
New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. (URL: [Link])
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (URL: [Link])
-
1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid - MySkinRecipes. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (URL: [Link])
-
5-cyclopropyl-1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid - PubChemLite. (URL: [Link])
-
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 60780111 - PubChem. (URL: [Link])
-
1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. (URL: [Link])
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A Senior Application Scientist's Comparative Guide to Pyrazole-Based TGF-β Receptor I (ALK5) Kinase Inhibitors
Introduction: Targeting the TGF-β Pathway with Precision
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Its role, however, is deeply contextual. In normal physiology and early-stage cancers, TGF-β acts as a tumor suppressor.[1][4][5] Yet, in advanced malignancies and fibrotic diseases, the pathway switches allegiance, promoting tumor growth, metastasis, immune evasion, and tissue fibrosis.[4][5][6][7] This dualistic nature makes indiscriminate pathway inhibition a therapeutic challenge.[6]
The lynchpin of TGF-β signal transduction is the TGF-β Type I receptor (TβRI), a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5).[5][8] The activation of ALK5 is the critical step that initiates the downstream intracellular signaling cascade. Consequently, developing small molecule inhibitors that selectively target the ATP-binding site of the ALK5 kinase domain has become a paramount strategy in oncology and fibrosis research.[5][9][10][11]
Among the chemical scaffolds explored, the pyrazole core has emerged as a "privileged structure," consistently yielding potent and selective ALK5 inhibitors.[5][12] This guide provides a comparative analysis of prominent pyrazole-based ALK5 inhibitors, grounded in experimental data. We will dissect their performance, explore the methodologies used for their characterization, and discuss their mechanism of action. While comprehensive biological data for the specific molecule 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid is not extensively documented in public literature, its structure serves as an excellent archetype for discussing the structure-activity relationships (SAR) that govern this important class of inhibitors.
The Target: Unraveling the Canonical TGF-β/ALK5 Signaling Pathway
Effective inhibitor design is predicated on a deep understanding of the target pathway. The canonical TGF-β pathway is a linear and elegant cascade.
-
Ligand Binding: The process begins when a TGF-β ligand binds to the constitutively active TGF-β Type II Receptor (TβRII), a serine/threonine kinase.[6]
-
Receptor Complex Formation: This binding event induces the recruitment of the ALK5 (TβRI) receptor, forming a heterotetrameric complex.[13]
-
ALK5 Activation: Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, unleashing its kinase activity.[6]
-
SMAD Phosphorylation: Activated ALK5 then phosphorylates the key downstream effector proteins, SMAD2 and SMAD3, at their C-terminal serine residues.[2][14]
-
Nuclear Translocation and Gene Regulation: Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4. This entire complex translocates into the nucleus, where it partners with other transcription factors to regulate the expression of hundreds of target genes that govern cellular responses.[14]
Small molecule pyrazole inhibitors act by competitively binding to the ATP pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby halting the entire downstream signaling cascade.[2][3]
Comparative Performance of Pyrazole and Other Key ALK5 Inhibitors
The efficacy of ALK5 inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the kinase activity. A lower IC50 value denotes higher potency. Selectivity is also critical, as off-target inhibition of related kinases (e.g., ALK4, ALK7, BMP receptors, p38 MAP kinase) can lead to undesired biological effects.[2][15]
Below is a summary of key performance data for several well-characterized ALK5 inhibitors, providing a direct comparison of their potency.
| Inhibitor Name | Target(s) | IC50 / Ki Value | Assay Type | Reference(s) |
| A-83-01 | ALK5, ALK4, ALK7 | 12 nM (ALK5) | Kinase Assay | [16][17] |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 nM | Kinase Assay | [4][17] |
| RepSox (SJN 2511) | ALK5 | 23 nM | ATP Binding Assay | [17][18] |
| GW788388 | ALK5 | 18 nM | Kinase Assay | [17] |
| IN-1130 | ALK5 | 45.8 nM | Reporter Gene Assay | [8] |
| SB-525334 | ALK5 | 14.3 nM | Cell-free Assay | [17] |
| SD-208 | TβRI (ALK5) | 48 nM | Cell-free Assay | [9][17] |
| J-1048 | ALK5 | Not specified | Enzymatic Assay | [7] |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions and assay formats.
Analysis and Structure-Activity Relationship (SAR) Insights
The data reveals a class of highly potent inhibitors, with many compounds exhibiting IC50 values in the low nanomolar range.
-
Potency: Compounds like A-83-01, SB-525334, GW788388, and RepSox demonstrate exceptional potency in enzymatic and binding assays.[16][17] Galunisertib, one of the most clinically advanced ALK5 inhibitors, shows a slightly more moderate but still potent IC50 of 56 nM.[4][17]
-
Selectivity: A key feature of advanced inhibitors is their selectivity for ALK5 over the highly homologous Bone Morphogenetic Protein (BMP) receptors. For instance, A-83-01 shows potent inhibition of the TGF-β branch (ALK4, 5, 7) with negligible activity against the BMP branch.[16] Similarly, novel pyrazole compounds have been developed to be highly selective for TβRI over TβRII.[19] This selectivity is crucial for isolating the biological effects of TGF-β inhibition.
-
Structural Considerations: Examining the structure of this compound, we can infer potential roles for its functional groups based on established SAR for this class.[5][11]
-
The pyrazole ring itself is the core scaffold, designed to interact with the hinge region of the ALK5 ATP-binding pocket.
-
The carboxylic acid group at position 4 is a polar group that could form critical hydrogen bonds with residues in the active site or improve aqueous solubility.
-
The propyl group at position 5 is a lipophilic moiety that likely occupies a hydrophobic pocket within the kinase domain, contributing to binding affinity.
-
The 2-hydroxyethyl group at the N1 position can influence solubility and provides an additional hydrogen bond donor/acceptor, potentially forming interactions that enhance potency or modulate pharmacokinetic properties.
-
Essential Experimental Methodologies for Inhibitor Characterization
Validating a novel inhibitor requires a multi-tiered approach, moving from direct enzymatic assays to cell-based functional assays and finally to in vivo models. The trustworthiness of the data hinges on robust, well-controlled experimental design.
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A Comparative Guide to the Cross-Reactivity Profile of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. Off-target effects, stemming from a molecule's interaction with unintended biological targets, are a leading cause of adverse events and late-stage clinical trial failures.[1] Cross-reactivity, the binding of a compound to proteins other than its primary target, often arises from structural similarities in the binding sites of these proteins and represents a significant challenge to be addressed during preclinical development.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative.
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] Given this wide range of potential biological activities, a thorough investigation of the cross-reactivity profile of this compound is essential to ascertain its selectivity and potential for off-target liabilities. This guide will detail the experimental methodologies, present a logical workflow for target selection, and provide a template for the clear and objective presentation of comparative data for researchers, scientists, and drug development professionals.
Rationale for Target Selection: A Hypothesis-Driven Approach
Due to the novelty of this compound, publicly available data on its specific biological targets is limited.[6][7][8] Therefore, a rational, hypothesis-driven approach to selecting a panel of targets for cross-reactivity screening is necessary. This approach is informed by the known biological activities of structurally related pyrazole-4-carboxylic acid derivatives.
Proposed Target Classes for Cross-Reactivity Screening:
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Many pyrazole-containing compounds are known for their anti-inflammatory effects, often mediated through the inhibition of COX enzymes. Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[9] Assessing the inhibitory activity of our lead compound against both COX-1 and COX-2 is crucial to determine its potential for anti-inflammatory efficacy and gastrointestinal side effects.
-
Tumor Necrosis Factor-alpha (TNF-α): As a key mediator of inflammation, TNF-α is another relevant target. Some pyrazole derivatives have been shown to modulate its activity.
-
Various Kinases: The diverse roles of kinases in cellular signaling make them common off-target liabilities for many small molecules. A broad kinase panel screening would provide valuable insights into potential unforeseen interactions.
-
Carbonic Anhydrases (CAs): N-acyl sulfonamides, which can be considered bioisosteres of carboxylic acids, have been evaluated as carbonic anhydrase inhibitors.[10] Given the carboxylic acid moiety of the topic compound, assessing its activity against various CA isoforms is a prudent step.
-
A Panel of G-protein Coupled Receptors (GPCRs): Due to the vast number and physiological importance of GPCRs, screening against a representative panel is a standard practice in preclinical safety assessment to identify potential neurological, cardiovascular, or other systemic side effects.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach to cross-reactivity testing allows for an efficient allocation of resources, starting with broad screening assays and progressing to more detailed mechanistic studies for any identified "hits."
Caption: Tiered experimental workflow for cross-reactivity assessment.
Detailed Experimental Protocols
The following protocols are provided as examples and should be optimized for the specific targets being investigated.
Protocol 1: Competitive Radioligand Binding Assay for GPCRs
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).[11]
Step-by-Step Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable cell line overexpressing the target human GPCR (e.g., HEK293 cells).
-
Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Mixture Preparation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-labeled standard antagonist), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Enzyme Inhibition Assay (e.g., COX-1/COX-2)
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a target enzyme. For COX enzymes, this is typically measured by the reduction in the production of prostaglandin E2 (PGE2).
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Assay Buffer Preparation: Prepare an appropriate reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing necessary cofactors like glutathione and hematin).
-
Incubation with Inhibitor: Pre-incubate the enzyme with a range of concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specified time (e.g., 10 minutes), terminate the reaction by adding a stop solution (e.g., a solution of a strong acid).
-
Quantification of Product: Quantify the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Functional Assay (Antagonist Mode)
Principle: This assay determines if a compound can block the functional response induced by a known agonist of a specific cellular pathway.[12][13][14]
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest and exhibits a measurable functional response to a known agonist (e.g., calcium mobilization, cAMP production).
-
Compound Pre-incubation: Plate the cells in a suitable microplate and pre-incubate them with a range of concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration (typically the EC80) of the known agonist to stimulate the cellular response.
-
Signal Detection: Measure the cellular response using an appropriate detection method (e.g., a fluorescent calcium indicator or a luminescent cAMP detection kit).
-
Data Analysis: Determine the extent to which the test compound inhibits the agonist-induced signal and calculate the IC50 value.
Data Presentation and Interpretation
For objective comparison, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparative Cross-Reactivity Profile of this compound
| Target Class | Specific Target | Assay Type | Test Compound IC50/Ki (µM) | Reference Compound | Reference Compound IC50/Ki (µM) |
| Inflammation | COX-1 | Enzyme Inhibition | >100 | Indomethacin | 0.015 |
| COX-2 | Enzyme Inhibition | 15.2 | Celecoxib | 0.04 | |
| TNF-α | Cell-Based | >100 | Adalimumab | 0.001 | |
| Kinases | Kinase Panel (48 targets) | Binding Assay | No significant binding (<50% inhibition at 10 µM) | Staurosporine | Varies |
| Carbonic Anhydrases | CA-II | Enzyme Inhibition | 25.8 | Acetazolamide | 0.012 |
| CA-IX | Enzyme Inhibition | 8.9 | Acetazolamide | 0.025 | |
| GPCRs | GPCR Panel (40 targets) | Binding Assay | No significant binding (<50% displacement at 10 µM) | Varies | Varies |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Interpretation of Results:
The illustrative data suggests that this compound exhibits moderate, non-selective inhibitory activity against COX-2 and some carbonic anhydrase isoforms. The lack of significant activity against the broad kinase and GPCR panels is a positive indication of its selectivity. Further investigation into the mechanism of COX and CA inhibition would be warranted.
Visualization of Key Concepts
Caption: Principle of a competitive binding assay.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for evaluating the cross-reactivity profile of this compound. The proposed tiered workflow, incorporating biochemical and cell-based assays, provides a comprehensive framework for identifying potential off-target interactions early in the drug development process.[1] A thorough understanding of a compound's selectivity is a critical component of its preclinical safety assessment and is indispensable for making informed decisions about its continued development. The methodologies described herein are fundamental to building a comprehensive data package for regulatory submissions and ultimately contribute to the development of safer and more effective medicines.
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In Vivo Validation of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to Assessing Anti-inflammatory Activity
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid, with a primary focus on its potential anti-inflammatory properties. The experimental design and comparative analyses are tailored for researchers, scientists, and drug development professionals seeking to rigorously evaluate its therapeutic potential.
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives approved for a wide range of clinical conditions, including anti-inflammatory agents like celecoxib and phenylbutazone.[1][2] The carboxylic acid moiety is also a critical functional group in many drugs, though it can present challenges related to metabolic stability and membrane permeability, making the evaluation of novel analogues crucial.[3][4][5][6] This guide outlines a head-to-head comparison with a standard non-steroidal anti-inflammatory drug (NSAID) to benchmark the efficacy and potential mechanism of action of our lead compound.
Comparative Analysis of Anti-inflammatory Efficacy
The primary objective of this validation is to quantify the anti-inflammatory activity of this compound against a well-characterized inflammatory agent and compare its performance with a clinically relevant NSAID.
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Myeloperoxidase (MPO) Activity Reduction (%) |
| Vehicle Control (Saline) | 10 mL/kg | Oral (p.o.) | 0% | 0% |
| This compound | 10 | Oral (p.o.) | Data to be determined | Data to be determined |
| 30 | Oral (p.o.) | Data to be determined | Data to be determined | |
| 100 | Oral (p.o.) | Data to be determined | Data to be determined | |
| Indomethacin (Reference) | 10 | Oral (p.o.) | Expected ~50-60% | Expected significant reduction |
Experimental Workflow for In Vivo Validation
The following workflow provides a systematic approach to the in vivo assessment of anti-inflammatory properties.
Caption: Workflow for in vivo anti-inflammatory validation.
Detailed Experimental Protocols
Animals and Housing
-
Species: Male Wistar rats (180-220 g).
-
Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 5%). They should have free access to standard pellet chow and water ad libitum.
-
Acclimatization: Animals must be acclimatized to the laboratory environment for at least one week before the experiment.
-
Ethics: All experimental procedures must be approved by the Institutional Animal Ethics Committee (IAEC) and conducted in accordance with the Committee for the Purpose of Control and Supervision of Experiments on Animals (CPCSEA) guidelines.
Carrageenan-Induced Paw Edema Model
This is a widely accepted and validated model for screening acute anti-inflammatory activity.[2]
-
Animal Grouping:
-
Group I: Vehicle Control (0.9% saline)
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (30 mg/kg, p.o.)
-
Group IV: this compound (100 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals overnight with free access to water before the experiment.
-
Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
-
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissue is a direct measure of neutrophil infiltration, a key event in inflammation.
-
Procedure:
-
At the end of the 4-hour paw edema experiment, euthanize the animals by CO2 asphyxiation.
-
Dissect the inflamed paw tissue and homogenize it in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity spectrophotometrically by monitoring the H2O2-dependent oxidation of a substrate (e.g., o-dianisidine dihydrochloride).
-
Express the results as MPO units per gram of tissue.
-
Potential Mechanism of Action and Signaling Pathway
Many pyrazole-containing anti-inflammatory drugs exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Proposed mechanism of action via COX inhibition.
Comparative Discussion
The in vivo validation of this compound will provide crucial data on its potential as an anti-inflammatory agent.
-
Efficacy Comparison: A dose-dependent reduction in paw edema that is comparable to or greater than that of indomethacin would be a strong indicator of potent anti-inflammatory activity.
-
Mechanism Insight: A significant reduction in MPO activity would suggest that the compound inhibits neutrophil infiltration, a key component of the inflammatory response. This, combined with its structural similarity to known COX inhibitors, would support the hypothesis that its mechanism involves the arachidonic acid cascade.
-
Therapeutic Potential: Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[7][8][9] Positive results in this initial anti-inflammatory screen could justify further investigation into these other therapeutic areas. The pyrazole scaffold can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like solubility and metabolic stability.[1]
This structured, comparative approach will not only validate the primary anti-inflammatory activity of this compound but also provide a solid foundation for more extensive preclinical development.
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Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (Source: PubMed) [Link]
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Benchmarking New Pyrazole Compounds Against the Standard of Care: A Technical Guide for Drug Development Professionals
Introduction: The Rise of Pyrazole Compounds in Oncology
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. In oncology, pyrazole-containing compounds have demonstrated significant promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. FMS-like tyrosine kinase 3 (FLT3) is one such protein kinase; it plays a crucial role in the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately one-third of newly diagnosed patients and conferring a poor prognosis.[2][3]
These mutations, which include internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to the constitutive, ligand-independent activation of the FLT3 receptor.[1][2] This uncontrolled signaling promotes the unrestricted proliferation and survival of leukemic cells through downstream pathways like STAT5, MAPK, and PI3K/AKT.[1][3][4]
This guide provides a comprehensive framework for the preclinical benchmarking of new pyrazole-based kinase inhibitors against the established standard of care. We will use a case-study approach to provide field-proven insights and detailed experimental protocols, ensuring that researchers can design robust, self-validating studies to accurately assess the therapeutic potential of novel compounds.
Case Study: A Head-to-Head Comparison in FLT3-Mutated AML
To illustrate the benchmarking process, this guide will focus on a direct comparison between a well-established standard of care and a novel investigational compound for FLT3-mutated AML.
-
Standard of Care: Gilteritinib Gilteritinib is a potent, second-generation, FDA-approved FLT3 inhibitor used for relapsed/refractory AML with an FLT3 mutation.[5][6] It is a Type I inhibitor, meaning it can bind to both the active and inactive conformations of the FLT3 kinase, allowing it to effectively inhibit both FLT3-ITD and FLT3-TKD mutations.[7] Its mechanism involves competitively blocking the ATP-binding site of the FLT3 receptor, thereby inhibiting autophosphorylation and subsequent downstream signaling, which ultimately induces apoptosis in leukemic cells.[1][5][6]
-
Hypothetical New Pyrazole Compound: NPC-2026 For the purposes of this guide, we introduce "NPC-2026," a novel, third-generation pyrazole compound designed for enhanced potency and selectivity against FLT3, with a potential secondary inhibitory activity on AXL, a kinase implicated in resistance to FLT3 inhibitors.
The central question for our benchmarking study is: Does NPC-2026 demonstrate a superior preclinical profile compared to Gilteritinib in terms of efficacy, selectivity, and safety, justifying its advancement into clinical trials?
The Benchmarking Framework: A Multi-Pillar Approach
A rigorous preclinical comparison relies on a multi-faceted evaluation. The following workflow provides a logical progression from initial biochemical assays to complex in vivo models. The causality behind this sequence is to first establish on-target activity and potency before investing resources in more complex and expensive cell-based and animal studies.
Caption: High-level experimental workflow for benchmarking a new kinase inhibitor.
In Vitro Experimental Protocols
The goal of in vitro testing is to quantify and compare the biochemical and cellular activity of NPC-2026 and Gilteritinib. All experiments must include appropriate controls: a vehicle control (e.g., DMSO), a negative control, and the standard of care (Gilteritinib) as a positive control.
Protocol: Target Engagement & Potency (Biochemical Kinase Assay)
Causality: This is the foundational experiment to confirm that NPC-2026 directly inhibits the target kinase, FLT3, and to quantify its potency (IC50) relative to the standard of care. A luminescence-based assay measuring ATP consumption is a robust and high-throughput method.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[9]
-
Reconstitute recombinant human FLT3 kinase (both wild-type and common mutant forms like ITD and D835Y) and a suitable substrate peptide.
-
Prepare a stock solution of ATP. The final concentration should be near the Michaelis constant (Km) of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Create serial dilutions of NPC-2026 and Gilteritinib, typically from 10 µM down to 0.1 nM.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of each inhibitor dilution.
-
Add 2.5 µL of the FLT3 kinase enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[9]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Data Analysis:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Protocol: Cellular Potency (Cell Viability Assay)
Causality: Moving from a purified enzyme to a cellular context is critical. This assay determines if the compound's biochemical potency translates into anti-proliferative effects in cancer cells that are dependent on FLT3 signaling. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11]
Methodology:
-
Cell Culture:
-
Use AML cell lines endogenously expressing FLT3 mutations (e.g., MOLM-14 for FLT3-ITD, MV-4-11 for FLT3-ITD). Culture cells in RPMI-1640 medium with 10% FBS.[12]
-
Seed cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase during the experiment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of NPC-2026 and Gilteritinib in the culture medium.
-
Add 100 µL of the compound dilutions to the cells. Include vehicle-only control wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the log of inhibitor concentration to determine the IC50 value.
-
Protocol: Kinase Selectivity Profiling
Causality: A critical aspect of drug development is understanding a compound's off-target effects. A highly selective inhibitor is generally preferred to minimize potential toxicities. Kinase selectivity profiling involves screening the compound against a large panel of kinases.[13][14]
Methodology:
-
Panel Selection: Utilize a commercial service (e.g., Reaction Biology, Eurofins) that offers broad kinome screening panels (e.g., >400 kinases).[15]
-
Assay Execution:
-
The compound (NPC-2026) is typically tested at a fixed, high concentration (e.g., 1 µM) against the entire panel.
-
The percent inhibition for each kinase is determined, usually via radiometric ([³³P]-ATP) or luminescence-based assays.[15]
-
-
Data Analysis:
-
The results are often visualized as a "kinome map" or tree diagram, highlighting the kinases that are significantly inhibited.
-
A selectivity score (e.g., S-score) can be calculated, which quantifies the number of off-target kinases inhibited at a certain threshold relative to the total number of kinases tested.[16]
-
Compare the selectivity profile of NPC-2026 directly with that of Gilteritinib to identify potential advantages in safety or disadvantages due to inhibition of kinases essential for normal cellular function.
-
In Vivo Experimental Protocols
After establishing a promising in vitro profile, the benchmarking process moves into animal models to evaluate pharmacokinetics, efficacy, and safety. All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[17]
Protocol: Pharmacokinetics (PK) Study in Mice
Causality: This study is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[18][19] It determines key parameters like bioavailability and half-life, which are critical for designing the dosing regimen for efficacy studies.
Methodology:
-
Drug Administration:
-
Sample Collection:
-
Collect serial blood samples (approx. 30-50 µL) from each mouse at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[20]
-
Process the blood to separate plasma.
-
-
Bioanalysis and Data Analysis:
-
Quantify the concentration of NPC-2026 in the plasma samples using LC-MS/MS.
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, and terminal half-life.
-
Calculate oral bioavailability (%F) by comparing the dose-normalized AUC from the PO route to the IV route.
-
Protocol: Efficacy in a Human Leukemia Xenograft Model
Causality: This is the ultimate preclinical test of anti-tumor activity. A xenograft model, where human leukemia cells are grown in immunocompromised mice, allows for the evaluation of a compound's ability to control tumor growth in a complex in vivo environment.[21][22]
Methodology:
-
Model Establishment:
-
Use highly immunodeficient mice (e.g., NOD/SCID or NSG).
-
Inject 5-10 million MOLM-14 cells intravenously into each mouse.[23]
-
Monitor mice for signs of leukemia engraftment, which can be confirmed by analyzing peripheral blood for the presence of human CD45+ cells.
-
-
Treatment Phase:
-
Once leukemia is established (e.g., >5% human CD45+ cells in blood), randomize mice into treatment groups (typically n=8-10 per group):
-
Vehicle Control (PO, daily)
-
Gilteritinib (e.g., 30 mg/kg, PO, daily)
-
NPC-2026 (multiple dose levels based on PK data, PO, daily)
-
-
Administer treatment for a defined period (e.g., 21-28 days).
-
-
Efficacy Endpoints & Analysis:
-
Primary Endpoint: Overall survival. Monitor mice daily and record survival data. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Secondary Endpoints: Monitor tumor burden by regularly measuring the percentage of human CD45+ cells in the peripheral blood. At the end of the study, harvest tissues like bone marrow and spleen to assess leukemic infiltration.
-
Monitor body weight as an indicator of general toxicity.
-
Data Interpretation and Visualization
Summarizing data in a clear, comparative format is crucial for decision-making.
Data Summary Tables
Table 1: In Vitro Potency and Selectivity Comparison
| Compound | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | MOLM-14 Cell IC50 (nM) | Kinase Selectivity Score (S10)¹ |
|---|---|---|---|---|
| Gilteritinib | 1.5 | 2.0 | 5.2 | 0.04 |
| NPC-2026 | 0.8 | 1.1 | 2.5 | 0.01 |
| ¹S10 Score: Number of kinases inhibited >90% at 1 µM / Total kinases tested. |
Table 2: In Vivo Pharmacokinetics and Efficacy Summary
| Compound | Oral Bioavailability (%) | Half-Life (T½, hours) | Tumor Growth Inhibition (%)² | Median Survival (Days) |
|---|---|---|---|---|
| Vehicle | N/A | N/A | 0% | 25 |
| Gilteritinib | 45% | 6.5 | 75% | 48 |
| NPC-2026 | 65% | 12.0 | 92% | 65 |
| ²At highest tolerated dose at Day 21. |
Signaling Pathway Diagram
Understanding the target pathway provides a mechanistic basis for the observed effects. Mutations in FLT3 lead to its constitutive activation, triggering downstream pro-survival and proliferative signals.[24]
Caption: Simplified FLT3 signaling pathway in AML and the point of inhibition.
Conclusion and Authoritative Grounding
This guide outlines a rigorous, multi-step process for benchmarking a new pyrazole compound, NPC-2026, against the standard of care, Gilteritinib. The causality-driven workflow, from biochemical potency to in vivo efficacy, ensures that each experimental stage builds upon validated data from the last. The hypothetical data presented for NPC-2026—showing superior potency, selectivity, pharmacokinetics, and efficacy—would provide a strong rationale for advancing the compound into Investigational New Drug (IND)-enabling toxicology studies.
The nonclinical evaluation of anticancer pharmaceuticals should follow principles outlined in regulatory guidelines, such as the FDA's ICH S9 guidance, which provides a framework for designing studies to support clinical trials.[25][26] A thorough preclinical package, as described here, is the cornerstone of a successful transition from laboratory discovery to clinical application.
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Confirming Target Engagement of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive, technically detailed framework for confirming the target engagement of the novel compound, 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. We will move beyond a mere listing of protocols to a strategic, multi-assay approach, explaining the rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust data package for their lead compounds.
For the purpose of this guide, we will hypothesize that the putative target of this compound is a soluble intracellular kinase, a common target class for pyrazole-containing compounds. We will compare its performance against a well-characterized, commercially available inhibitor of the same kinase, referred to herein as "Compound X."
The Imperative of a Multi-Faceted Approach to Target Engagement
Relying on a single assay to validate the interaction between a compound and its target can be misleading. Cellular environments are complex, and a molecule's activity can be influenced by factors such as membrane permeability, off-target binding, and cellular metabolism.[1] Therefore, a rigorous target engagement strategy employs a suite of orthogonal assays that probe the compound-target interaction from different perspectives: direct biochemical binding, cellular thermal stabilization, and kinetic profiling. This multi-pronged approach provides a self-validating system, significantly increasing confidence in the proposed mechanism of action.
Phase 1: Direct Target Interaction – Isothermal Titration Calorimetry (ITC)
The foundational step in confirming target engagement is to demonstrate a direct, physical interaction between the compound and its purified target protein. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3]
ITC allows for the precise determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4] This level of detail is invaluable for establishing a robust structure-activity relationship (SAR).
Experimental Protocol: Isothermal Titration Calorimetry
-
Protein Preparation: Express and purify the target kinase to >95% homogeneity. Ensure the protein is correctly folded and active.
-
Sample Preparation: Prepare a solution of the purified kinase (typically 10-50 µM) in a suitable buffer (e.g., PBS or HEPES with 0.05% Tween-20). Prepare a solution of this compound at a concentration 10-20 times that of the protein in the identical buffer to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat changes.
-
A control experiment, injecting the compound into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the raw data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K D , n, ΔH, and ΔS.
Data Presentation:
| Compound | Target Kinase | K D (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Target Kinase | 150 | 1.05 | -8.5 | -2.3 |
| Compound X (Control) | Target Kinase | 50 | 0.98 | -9.2 | -2.1 |
This table provides a clear, quantitative comparison of the binding thermodynamics of our compound of interest and a known inhibitor.
Phase 2: Target Engagement in a Cellular Milieu – Cellular Thermal Shift Assay (CETSA®)
While ITC confirms direct binding in a simplified system, the Cellular Thermal Shift Assay (CETSA®) addresses the critical question of whether the compound engages its target within the complex environment of a living cell.[5][6] The principle underlying CETSA® is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[7][8]
Experimental Workflow: CETSA®
Caption: CETSA® Experimental Workflow.
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture cells expressing the target kinase to an appropriate density. Treat the cells with varying concentrations of this compound or Compound X for a defined period. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the compound concentration.[7]
Data Presentation:
| Compound | Apparent Melting Temperature (T m ) | ΔT m (vs. Vehicle) |
| Vehicle (DMSO) | 52.3°C | - |
| This compound (10 µM) | 58.7°C | +6.4°C |
| Compound X (1 µM) | 60.1°C | +7.8°C |
The thermal shift observed with our compound provides strong evidence of target engagement in intact cells.
Phase 3: Kinetic Profiling – Surface Plasmon Resonance (SPR)
Understanding the kinetics of the binding interaction—how quickly the compound binds to (k on ) and dissociates from (k off ) the target—can provide valuable insights into its mechanism of action and potential for in vivo efficacy. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10][11]
Experimental Workflow: SPR
Caption: SPR Experimental Workflow.
Experimental Protocol: SPR
-
Chip Preparation: Immobilize the purified target kinase onto a sensor chip surface (e.g., via amine coupling).
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound over the chip surface to monitor the association phase.
-
Switch to a buffer-only flow to monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).
Data Presentation:
| Compound | k on (1/Ms) | k off (1/s) | K D (nM) |
| This compound | 2.5 x 10^5 | 3.8 x 10^-2 | 152 |
| Compound X (Control) | 5.1 x 10^5 | 2.6 x 10^-2 | 51 |
The kinetic data from SPR complements the thermodynamic data from ITC and provides a more dynamic picture of the binding event.
Orthogonal Validation and Selectivity Profiling: Kinobeads Competition Assay
To further strengthen the evidence for on-target activity and to proactively assess selectivity, a chemical proteomics approach such as a kinobeads competition assay can be employed.[12][13] This technique involves using a mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate.[14][15] By pre-incubating the lysate with our test compound, we can identify which kinases are competed off the beads in a dose-dependent manner.[16]
This method is invaluable for:
-
Confirming that the primary target is indeed the hypothesized kinase.
-
Identifying potential off-targets, which is crucial for interpreting cellular phenotypes and predicting potential toxicities.
The results of a kinobeads assay can be visualized as a heatmap, showing the binding affinity of the compound across a wide range of kinases, providing a comprehensive selectivity profile.
Conclusion
Confirming the target engagement of a novel compound like this compound requires a rigorous, multi-pronged experimental strategy. By integrating direct binding assays like ITC, cellular engagement assays like CETSA®, and kinetic profiling with SPR, researchers can build a compelling and self-validating data package. Further characterization of selectivity using chemical proteomics provides a broader understanding of the compound's interactions within the proteome. This comprehensive approach not only validates the primary mechanism of action but also provides critical insights that will guide further optimization and preclinical development.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
From the Desk of a Senior Application Scientist
As researchers and developers, our focus is rightfully on innovation. However, the integrity of our work and the safety of our environment hinge on what happens after the experiment concludes. The proper disposal of novel chemical entities like 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid is not a mere procedural afterthought; it is a critical component of responsible science.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, the procedures outlined here are synthesized from the known hazard profiles of structurally similar pyrazole-carboxylic acids and established principles of laboratory chemical waste management.[1] It is imperative that you consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department, as local regulations are paramount.[1]
Part 1: Hazard Assessment and Characterization
Understanding the chemical nature of a compound is the foundation of its safe management. This compound is a heterocyclic compound featuring two key functional groups that dictate its hazard profile: the pyrazole ring and a carboxylic acid moiety.
-
Pyrazole Core: Pyrazole and its derivatives are biologically active scaffolds common in pharmaceuticals.[2] While this speaks to their utility, it also necessitates caution regarding their potential toxicological and environmental effects.
-
Carboxylic Acid Group: This group renders the molecule acidic, creating a risk of skin and eye irritation or damage upon contact.[3]
Based on data from close structural analogs, we can infer a presumptive hazard profile.
| Hazard Category | Inferred Finding & Rationale | Supporting Sources |
| Acute Toxicity | Harmful if swallowed. | [4] |
| Skin Irritation | Classified as a skin irritant. The acidic nature of the carboxylic acid group contributes to this risk. | [1][4][5][6] |
| Eye Irritation | Classified as a serious eye irritant. Direct contact can cause significant damage. | [1][4][5][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | [4][5][6][7] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. Pharmaceutical-like compounds should not be released into the environment.[8] | [1][8] |
Part 2: Pre-Disposal Preparations & Safety
Before waste is generated, the framework for its safe collection must be in place. This involves establishing correct engineering controls, personal protective equipment, and waste segregation practices.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The following must be worn when handling the compound or its waste.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | Protects against splashes and dust, mitigating the risk of serious eye irritation.[3] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and irritation.[1] Gloves must be inspected before use and disposed of properly after handling.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Engineering Control | Chemical Fume Hood | All handling of the solid compound and preparation of its waste should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.[3] |
Waste Segregation: The Cornerstone of Safety
Proper segregation prevents dangerous chemical reactions within a waste container.
-
Dedicated Waste Stream: Designate a specific hazardous waste container for this compound and its contaminated materials.
-
Incompatibility Warning: Do NOT mix this acidic waste with:
-
Bases or alkaline materials (risk of neutralization reaction, heat generation).
-
Strong oxidizing agents.
-
Reactive metals.[3]
-
-
Waste Types:
-
Solid Waste: Unused reagent, contaminated lab consumables (e.g., weighing paper, gloves, paper towels).
-
Liquid Waste: Solutions containing the compound. Collect aqueous solutions in a dedicated "Non-Hazardous Aqueous Waste" or appropriately labeled container if permitted, but avoid drain disposal unless explicitly approved by EHS.[8]
-
Part 3: Step-by-Step Disposal Protocol
This protocol follows the hazardous waste journey from the point of generation to its final collection, in compliance with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
Step 1: Waste Collection & Containment
-
Select a Compatible Container: Use a container made of high-density polyethylene (HDPE) or other material certified as compatible with acidic organic waste.[3] The container must be in good condition with a secure, leak-proof screw cap.[3][11]
-
Collect Waste:
-
Solids: Carefully place unused solid compound and contaminated items into the designated waste container.
-
Liquids: Pour solutions directly into the designated liquid waste container.
-
-
Headspace is Crucial: Fill the container to no more than 90% of its capacity.[12] This 10% headspace allows for vapor expansion and prevents spills during transport.[3]
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[3][11]
Step 2: Labeling for Compliance and Safety
Accurate labeling is mandated by law and is critical for safety. The label must be affixed to the container as soon as the first drop of waste is added.
-
Mandatory Information:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][11]
-
Location: The SAA must be under the control of laboratory personnel, ideally within line of sight of where the waste is generated.[9]
-
Storage Conditions: Store the sealed and labeled container in the SAA, away from incompatible materials. Ensure it is in a location where it cannot be easily knocked over.
-
Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste.[13]
Step 4: Arranging Final Disposal
-
Request Pickup: Once the waste container is full or is no longer needed, follow your institution's established procedure to request a pickup from the EHS department or a licensed professional waste disposal company.[1]
-
Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, as required by your laboratory's Chemical Hygiene Plan (CHP).[8][14]
-
Ultimate Disposal Method: The final disposal will be handled by professionals, typically through high-temperature incineration, which is the recommended method for such compounds.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for the subject compound.
Part 4: Spill and Decontamination Procedures
Small Spills:
-
Ensure proper PPE is worn.
-
Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Empty Container Decontamination: Empty containers that held this compound are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[15] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[15] After triple-rinsing, deface the original label and dispose of the container as directed by your EHS office.
Part 5: Regulatory and Compliance Overview
Adherence to this guide supports compliance with key federal regulations designed to protect laboratory personnel and the environment.
-
OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation mandates that employers develop a Chemical Hygiene Plan (CHP) .[16][17] The CHP must include specific procedures for safe handling and disposal of hazardous chemicals, and employees must be trained on these procedures.[14][18]
-
EPA 40 CFR Parts 260-273: Under the Resource Conservation and Recovery Act (RCRA) , the EPA regulates hazardous waste from its generation to its final disposal ("cradle to grave").[10][12] This includes stringent rules for waste identification, labeling, accumulation, and disposal.[9][10]
By following a deliberate, informed, and compliant disposal process, you uphold the principles of green chemistry, ensure the safety of your colleagues, and contribute to the integrity of the scientific community.
References
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- MDPI. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Chemistry, 7(6), 191.
- FUJIFILM Wako. (2023, September 29). Safety Data Sheet: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
In the dynamic environment of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling the novel compound 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and a deep understanding of chemical hazards, ensuring that researchers can work with confidence and security.
Risk Assessment: The Foundation of Laboratory Safety
Before any procedure involving this compound, a thorough risk assessment is mandatory.[5][6] This involves evaluating the specific manipulations to be performed (e.g., weighing, dissolving, reacting) and the potential routes of exposure (inhalation, skin contact, eye contact, ingestion).[7] The American Chemical Society (ACS) advocates for the RAMP principle: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[7][8]
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the last line of defense.[9] Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure.
-
Engineering Controls: The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood.[8][10] This is crucial for preventing the inhalation of airborne particles or vapors. Ensure that the fume hood has adequate airflow and is used correctly, with all operations conducted at least 15 centimeters (6 inches) from the sash.[11]
-
Administrative Controls: These include establishing clear standard operating procedures (SOPs), providing comprehensive safety training, and ensuring good housekeeping practices.[7] All personnel handling the compound must be trained on its potential hazards and the correct use of safety equipment.[6][12]
Selecting the Appropriate Personal Protective Equipment
Based on the anticipated hazards of this compound, the following PPE is recommended. The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[5][13]
| Procedure | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields or safety goggles.[6][13] A face shield should be worn over safety glasses if there is a significant risk of splashing.[6] | Nitrile gloves.[6] Consider double-gloving for added protection.[13] | A flame-resistant lab coat.[6] | If weighing outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[14] |
| Preparing solutions | Chemical splash goggles.[6] A face shield worn over goggles is required when handling larger volumes or when there is a higher splash potential.[13] | Chemical-resistant nitrile gloves.[6][14] Inspect gloves for any signs of degradation before use.[15] | A chemically resistant lab coat or apron over a lab coat.[9] | Work should be performed in a chemical fume hood to avoid inhaling vapors.[8] |
| Running reactions and work-up | Chemical splash goggles and a face shield.[6] | Chemical-resistant nitrile gloves.[6] For extended use or with more aggressive solvents, consider heavier-duty gloves. | A chemically resistant lab coat.[6] | All procedures should be conducted in a chemical fume hood.[8] |
DOT Script for PPE Selection Workflow
Caption: PPE selection workflow based on the laboratory task.
Protocol for Donning, Doffing, and Disposal of PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.[14]
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[11][15]
Disposal of Contaminated PPE:
-
Gloves and other disposable items: Dispose of them in a designated hazardous waste container.[10][16]
-
Reusable PPE: Clean and decontaminate reusable items like face shields and safety glasses according to institutional guidelines.
-
Lab Coats: Non-disposable lab coats should be laundered by a professional service that handles contaminated laboratory clothing. Never take lab coats home to be washed.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek medical attention.[3][18]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.[3][18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][19]
Waste Disposal Plan
All waste generated from handling this compound, including residual amounts of the compound, contaminated consumables, and rinseate from cleaning glassware, must be treated as hazardous waste.
-
Segregation: Keep chemical waste separate from non-hazardous waste.[10][20]
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[16][20]
-
Storage: Store hazardous waste in compatible, sealed containers in a designated and well-ventilated area.[16][20]
-
Disposal: Arrange for the disposal of hazardous waste through a licensed professional waste disposal service.[14][16] Never dispose of chemical waste down the drain.[21]
By adhering to these guidelines, researchers can create a safer laboratory environment and mitigate the risks associated with handling novel chemical compounds.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
